Benzyl-PEG5-Ots
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8S/c1-22-7-9-24(10-8-22)33(25,26)32-20-19-30-16-15-28-12-11-27-13-14-29-17-18-31-21-23-5-3-2-4-6-23/h2-10H,11-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGINCKIMWNUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG5-Ots: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-Ots, also known as Benzyl-pentaethylene glycol-tosylate, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in modern drug discovery, particularly in the field of targeted protein degradation. This heterobifunctional linker possesses a benzyl ether at one terminus and a tosylate group at the other, connected by a flexible five-unit ethylene glycol chain. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to various molecules. The benzyl group acts as a stable protecting group for the other end of the PEG chain, while the PEG linker itself imparts increased hydrophilicity and favorable pharmacokinetic properties to the resulting conjugates.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. It includes detailed experimental protocols for its synthesis and use, alongside visual diagrams to illustrate reaction pathways and experimental workflows, aiming to equip researchers with the necessary information to effectively utilize this versatile molecule in their drug development endeavors.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzyl group (C6H5CH2-), a pentaethylene glycol linker (-O(CH2CH2O)5-), and a tosylate group (-SO2C6H4CH3).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H34O8S | [1] |
| Molecular Weight | 482.59 g/mol | [1] |
| CAS Number | 129086-10-8 | [1] |
| Appearance | Colorless to light yellow oily liquid | [2] |
| Density | ~1.172 g/cm³ | [1] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in DMSO | [3] |
Table 2: Storage and Stability
| Condition | Duration | Source |
| -20°C (Powder/Pure form) | 2-3 years | [1][3] |
| 4°C (in DMSO) | 2 weeks | [3] |
| -80°C (in DMSO) | 6 months | [3] |
| -20°C (in solvent) | 1 month | [1] |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex. The PEG component of this compound enhances the solubility and cell permeability of the resulting PROTAC.
Experimental Protocols
Synthesis of this compound from Benzyl-PEG5-alcohol
The synthesis of this compound is achieved through the tosylation of its precursor, Benzyl-PEG5-alcohol. This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials:
-
Benzyl-PEG5-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve Benzyl-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution, followed by the addition of DMAP (0.1 eq, if used).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general workflow for conjugating a target protein ligand (containing a nucleophilic group, e.g., a primary amine or a phenol) to an E3 ligase ligand (pre-functionalized with a nucleophile) using this compound as the linker.
Step 1: Conjugation of Target Protein Ligand to this compound
-
Dissolve the target protein ligand (containing a primary amine or phenol, 1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Target Ligand-PEG5-Benzyl) by flash column chromatography or preparative HPLC.
Step 2: Deprotection of the Benzyl Group (if necessary)
The benzyl group can be removed by hydrogenolysis to reveal a terminal hydroxyl group on the PEG linker, which can then be further functionalized if needed.
-
Dissolve the Target Ligand-PEG5-Benzyl intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst, such as 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product (Target Ligand-PEG5-OH).
Step 3: Conjugation to the E3 Ligase Ligand
The final PROTAC molecule is assembled by coupling the linker-conjugated target protein ligand to the E3 ligase ligand.
-
Activate the terminal hydroxyl group of the Target Ligand-PEG5-OH intermediate (e.g., by converting it to a mesylate or tosylate) or the carboxyl group of an E3 ligase ligand using standard coupling reagents (e.g., HATU, HOBt).
-
React the activated intermediate with the corresponding E3 ligase ligand (containing a nucleophilic handle) in the presence of a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Caption: Synthesis of this compound via tosylation of Benzyl-PEG5-alcohol.
Caption: General workflow for PROTAC synthesis using this compound.
References
Benzyl-PEG5-Ots: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-Ots is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. It belongs to the polyethylene glycol (PEG) family of linkers, which are known for their ability to improve the physicochemical properties of conjugated molecules. Specifically, this compound incorporates a five-unit PEG chain, providing a flexible spacer, a benzyl ether protecting group on one end, and a tosylate (Ots) leaving group on the other. This unique structure makes it a valuable tool for the synthesis of complex bioconjugates, particularly in the burgeoning field of targeted protein degradation.
The primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's own protein disposal machinery to eliminate disease-causing proteins.[1] The PEG linker in these molecules plays a crucial role in optimizing their efficacy by enhancing solubility, improving cell permeability, and providing the necessary spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2]
This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its role in the synthesis of PROTACs. It includes a summary of its physicochemical properties, a discussion of its mechanism of action, and a representative experimental protocol for its use in bioconjugation.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in the laboratory. The table below summarizes its key properties.
| Property | Value | Reference |
| Chemical Formula | C24H34O8S | [3] |
| Molecular Weight | 482.59 g/mol | [3] |
| Appearance | Varies (typically a solid or oil) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. | [1] |
| Storage Conditions | Recommended to be stored at -20°C for long-term stability. |
Core Applications in Research
The principal application of this compound is as a linker in the synthesis of PROTACs.[1] Its structure is intelligently designed for this purpose:
-
PEG5 Spacer: The five-unit polyethylene glycol chain is hydrophilic, which helps to improve the solubility of the often hydrophobic PROTAC molecule.[4] This enhanced solubility is critical for both the handling of the compound in the lab and its ultimate bioavailability in a biological system. The flexibility and length of the PEG chain are also key determinants of the PROTAC's ability to induce a stable and effective ternary complex.[5]
-
Tosylate (Ots) Group: The tosylate group is an excellent leaving group, making this end of the linker reactive towards nucleophiles such as amines and phenols. This allows for the covalent attachment of the linker to a ligand for the target protein of interest (POI) or the E3 ligase ligand.
-
Benzyl (Bn) Ether Group: The benzyl group serves as a protecting group for the terminal hydroxyl of the PEG chain. It is stable under many reaction conditions used to attach the first ligand but can be selectively removed later in the synthesis, typically through hydrogenolysis, to reveal a hydroxyl group. This newly deprotected hydroxyl group can then be activated or functionalized for conjugation to the second ligand, completing the PROTAC synthesis.
Beyond PROTACs, tosylated PEG linkers like this compound have broader applications in bioconjugation, including the development of Antibody-Drug Conjugates (ADCs). In ADCs, the PEG linker can improve the solubility and stability of the conjugate and influence its pharmacokinetic profile.[2]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the conceptual framework for the use of this compound in PROTAC synthesis and the general mechanism of action of the resulting PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. stevenboivie.com [stevenboivie.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[1] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[3]
This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, detailing their impact on PROTAC function, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[1] This structure directly addresses several challenges in PROTAC development, particularly the large and often lipophilic nature of these molecules which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
A significant hurdle in the development of PROTACs is their frequently poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[4] PEG linkers, with their hydrophilic ether oxygens, can significantly improve the solubility of PROTACs, which is crucial for their formulation and bioavailability.[3] The tunable length of the PEG chain allows for a systematic modulation of the molecule's overall polarity.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. They can adopt conformations that shield their polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane. However, an optimal number of PEG units must be empirically determined for each PROTAC system, as excessively long PEG chains can decrease permeability.
Facilitating Ternary Complex Formation
The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the POI and the E3 ligase to facilitate efficient ubiquitination. A linker that is too short may cause steric hindrance, while an overly long linker might not effectively bring the two proteins together.[4]
Quantitative Data on PEGylated PROTACs
The optimization of the PEG linker length is a critical step in PROTAC design, with significant impacts on degradation efficacy (DC50 and Dmax) and permeability. The following tables summarize quantitative data from various studies, illustrating these effects.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | 0 PEG units | >1000 | <10 | HeLa |
| BRD4 | VHL | 2 PEG units | 50 | >90 | HeLa |
| BRD4 | VHL | 4 PEG units | 10 | >95 | HeLa |
| SMARCA2 | VHL | PEG linker | 300 | 65 | MV-4-11 |
| SMARCA4 | VHL | PEG linker | 250 | 70 | MV-4-11 |
| HDAC3 | VHL | Benzamide-PEG | 440 | 77 | HCT116 |
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. Data is illustrative and compiled from multiple sources.[2][5][6]
| PROTAC | Linker Composition | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 A to B Permeability (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC 14 | PEG linker | <1 | 1.7 | 8.4 |
| PROTAC 20d | PEG linker | <1 | - | >12 |
| SMARCA2 Degrader | PEG linker | - | 0.011 | - |
Table 2: Permeability Data for PROTACs with PEG Linkers. Data is illustrative and compiled from multiple sources.[2]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC development. The following diagrams, created using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.[8]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability.[9]
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Lecithin in dodecane solution
-
PBS buffer (pH 7.4)
-
PROTAC compound stock solution in DMSO
-
UV plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare the PROTAC solution in PBS with a final DMSO concentration of 5%.[10]
-
Coat Donor Plate: Add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[11]
-
Add Solutions to Plates: Add 300 µL of PBS to each well of the acceptor plate. Add 150-200 µL of the PROTAC solution to each well of the donor plate.[10][11]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate and incubate for 10-20 hours at room temperature.[10]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
PROTAC compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a monolayer.[12]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13]
-
Permeability Measurement (Apical to Basolateral):
-
Permeability Measurement (Basolateral to Apical): Repeat the process in the reverse direction to determine the efflux ratio.[14]
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[12]
In Vitro Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
This biophysical technique directly measures the heat changes associated with binding events to determine the affinity, stoichiometry, and thermodynamics of ternary complex formation.[15]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
ITC buffer
Procedure:
-
Determine Binary Binding Affinities:
-
Determine Ternary Binding Affinity:
-
Data Analysis:
-
Analyze the titration data to determine the apparent KD for ternary complex formation.
-
Calculate the cooperativity factor (α), which indicates whether the binding of the two proteins to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).
-
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is increasingly being replaced by more rational, structure-guided strategies.[16] Advances in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will continue to drive the development of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides the foundational knowledge and experimental framework to empower researchers in this exciting and rapidly advancing field.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Benzyl-PEG5-Ots molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the physicochemical properties of Benzyl-PEG5-Ots, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of synthesized compounds.
| Property | Value |
| Molecular Formula | C₂₄H₃₄O₈S |
| Molecular Weight | 482.59 g/mol |
| CAS Number | 129086-10-8 |
Chemical Structure and Functionality
This compound is comprised of three key functional components: a benzyl group, a polyethylene glycol (PEG) chain of five repeating units, and a tosylate (Ots) leaving group. This trifunctional architecture imparts specific utilities in chemical synthesis.
-
Benzyl Group: The benzyl ether serves as a stable protecting group for one terminus of the PEG linker. It is generally robust to a wide range of reaction conditions but can be removed via catalytic hydrogenation.
-
PEG5 Linker: The pentaethylene glycol spacer is a hydrophilic chain that can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the distance between the two targeted proteins for effective ternary complex formation.
-
Tosylate Group: The tosylate is an excellent leaving group, rendering the other terminus of the molecule highly reactive towards nucleophilic substitution. This allows for the covalent attachment of this linker to a nucleophilic functional group (e.g., an amine or hydroxyl group) on a target-protein ligand or an E3 ligase ligand.
Experimental Logic and Synthesis Workflow
The use of this compound in PROTAC synthesis typically follows a logical workflow. The diagram below illustrates a generalized synthetic strategy where the tosylate end is first reacted with a molecule of interest (Molecule A), followed by deprotection of the benzyl group and subsequent reaction with a second molecule (Molecule B).
The Enduring Utility of Tosylate Leaving Groups in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures and reactivity. Among the myriad of tools at the chemist's disposal, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical maneuver. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), has long been a cornerstone for this purpose. Its remarkable stability, predictable reactivity, and the stereochemical control it offers have solidified its status as an indispensable functional group in multi-step syntheses. This technical guide provides an in-depth exploration of the tosylate leaving group, detailing its fundamental chemical principles, quantitative comparisons with other sulfonate esters, detailed experimental protocols, and its applications in complex molecular synthesis.
The Chemical Foundation of the Tosylate's Efficacy
The hydroxyl group (-OH) is an inherently poor leaving group due to its propensity to depart as the hydroxide ion (HO⁻), a strong base.[1] Effective leaving groups are invariably weak bases, as this indicates their ability to stabilize the negative charge they acquire upon bond cleavage. The genius of the tosylate group lies in its ability to convert an alcohol into a sulfonate ester, which possesses a highly stable conjugate base.[1]
The exceptional stability of the tosylate anion is attributable to two primary electronic factors:
-
Resonance Delocalization: The negative charge on the oxygen atom is extensively delocalized across the sulfonyl group's three oxygen atoms. This distribution of charge significantly lowers the energy of the anion.[2]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge, contributing to the overall stability of the tosylate anion.[1]
This inherent stability translates to a lower activation energy for reactions involving the departure of the tosylate group, making it an excellent leaving group for nucleophilic substitution and elimination reactions.
Quantitative Comparison of Sulfonate Leaving Groups
The efficacy of a leaving group can be quantitatively assessed by examining the acidity of its conjugate acid (pKa) and by comparing the relative rates of reactions in which it participates. A lower pKa of the conjugate acid signifies a more stable anion and, consequently, a better leaving group.[3] The following table summarizes these properties for tosylate and other commonly used sulfonate leaving groups.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |
Data compiled from multiple sources. The relative rates are approximate and can vary with substrate and reaction conditions.[3][4]
As the data indicates, while triflate is a significantly more reactive leaving group, tosylates and mesylates are also highly effective and are often preferred due to their lower cost, greater stability, and ease of preparation.[3]
Core Synthetic Applications and Reaction Mechanisms
The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Preparation of Tosylates
The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.[5] A key advantage of this method is that the reaction occurs at the oxygen atom of the alcohol, and the stereochemistry at the carbon center is retained.[2]
References
The Strategic Application of Benzyl Protecting Groups in Polyethylene Glycol (PEG) Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The transient protection of reactive functional groups during the synthesis and modification of these linkers is a critical aspect of their chemistry. Among the various protecting groups, the benzyl group offers a unique combination of stability and selective cleavage, making it a valuable tool in the construction of complex PEG-based bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemistry of benzyl protecting groups in the context of PEG linkers. It details their introduction via Williamson ether synthesis, their stability under various conditions, and the primary methods for their cleavage, with a focus on catalytic hydrogenolysis. Detailed experimental protocols, quantitative data on reaction efficiencies, and diagrammatic representations of key chemical transformations and workflows are presented to equip researchers with the practical knowledge required for the effective utilization of benzyl protecting groups in their drug development endeavors.
Introduction to Benzyl Protecting Groups in PEG Linker Chemistry
Polyethylene glycol (PEG)ylation is a well-established strategy to improve the therapeutic index of drugs by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1] The synthesis of functionalized PEG linkers often requires a multi-step approach where specific reactive groups must be temporarily masked or "protected" to prevent unwanted side reactions. The choice of a suitable protecting group is dictated by its stability to a range of reaction conditions and the ability to be removed selectively under mild conditions that do not compromise the integrity of the PEG linker or the conjugated biomolecule.
The benzyl group (Bn), typically introduced as a benzyl ether, is a widely used protecting group for hydroxyl functionalities in organic synthesis.[2] Its application in PEG linker chemistry is particularly advantageous due to its robust stability profile and the variety of methods available for its cleavage. Benzyl ethers are stable to a wide range of acidic and basic conditions, allowing for the manipulation of other functional groups on the PEG linker, such as the introduction of terminal functionalities like amines, carboxylic acids, or maleimides for bioconjugation.
The strategic use of benzyl protection enables the synthesis of well-defined, heterobifunctional PEG linkers, which are crucial components in the construction of sophisticated drug delivery systems. For instance, a PEG linker can be synthesized with one terminus protected by a benzyl group while the other is functionalized for conjugation to a targeting moiety. Subsequent deprotection of the benzyl group reveals a hydroxyl group that can then be activated for attachment to a therapeutic payload. This orthogonal protection strategy is fundamental to the modular assembly of complex bioconjugates.
The Chemistry of Benzyl Protection and Deprotection
The core of benzyl protecting group chemistry in PEG linkers revolves around the formation and cleavage of the benzyl ether bond.
Introduction of the Benzyl Protecting Group: Williamson Ether Synthesis
The most common method for the introduction of a benzyl protecting group onto the hydroxyl terminus of a PEG chain is the Williamson ether synthesis. This reaction involves the deprotonation of the terminal hydroxyl group with a strong base, typically sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide (BnBr) or benzyl chloride (BnCl).
Reaction Pathway: Williamson Ether Synthesis of Benzyl-PEG
Caption: Williamson Ether Synthesis for Benzyl Protection of a PEG Linker.
The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The efficiency of the monobenzylation of PEG diols can be influenced by the stoichiometry of the reagents and reaction conditions.
Stability of the Benzyl Ether Linkage
Benzyl ethers exhibit excellent stability under a wide range of conditions, which is a key advantage in multi-step syntheses. They are generally resistant to:
-
Basic conditions: Stable to strong bases like NaOH, NaH, and organometallic reagents.
-
Mild acidic conditions: Generally stable, though cleavage can occur under strong acidic conditions, especially at elevated temperatures.[3]
-
Oxidizing and reducing agents: Stable to many common oxidizing agents (e.g., PCC, PDC) and reducing agents (e.g., NaBH4, LiAlH4).
This stability allows for a variety of chemical transformations to be performed on other parts of the PEG linker or a conjugated molecule without affecting the benzyl-protected hydroxyl group.
Cleavage of the Benzyl Protecting Group
The removal of the benzyl group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis. Other methods, such as strong acid or oxidative cleavage, are also possible but are less frequently used for PEG linkers due to the potential for side reactions or degradation of the PEG chain.
Catalytic hydrogenolysis is the most widely used method for cleaving benzyl ethers due to its mild reaction conditions and high efficiency.[4] The reaction involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a source of hydrogen. The benzyl C-O bond is reductively cleaved to yield the deprotected alcohol and toluene as a byproduct.
Reaction Pathway: Catalytic Hydrogenolysis of Benzyl-PEG
Caption: Cleavage of the Benzyl Protecting Group by Catalytic Hydrogenolysis.
A variation of this method is catalytic transfer hydrogenolysis , which uses a hydrogen donor in place of hydrogen gas, such as ammonium formate, formic acid, or cyclohexene.[5] This approach can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.
The efficiency of hydrogenolysis can be affected by the catalyst, solvent, and the presence of other functional groups in the molecule.[4]
Quantitative Data on Benzyl Protection and Deprotection
The efficiency of the introduction and removal of benzyl protecting groups is a critical factor in the overall yield of the final PEGylated product. The following tables summarize representative quantitative data for these transformations.
| Substrate | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Octa(ethylene glycol) | TsOH (catalyst) | - | Methanol | 20 | 36 | 90 | [6] |
| D-Galactal | NaH | BnBr | DMF | 25 | 36 | 62 | [7] |
Table 1: Representative Yields for the Benzylation of Polyols.
| Substrate | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl dioctylamine | 10% Pd/C, 10% Nb₂O₅/C | H₂ (balloon) | Methanol | - | - | - | [8] |
| Benzyl-protected alcohol | 10% Pd/C | H₂ (balloon) | Ethanol | RT | - | High | [9] |
| Benzyl ester | 5% Pd/C | H₂ (10 bar) | THF | RT | - | - | [9] |
| N-benzylamine | 10% Pd/C | Ammonium formate | Methanol | RT | - | High | [9] |
| Benzyl Phenyl Ether | Pd₀₄/Al₂O₃ | H₂ | - | - | - | ~99 (Toluene) | [10] |
| Benzyl Phenyl Ether | Pd₀₄/SiO₂ | H₂ | - | - | - | ~99 (Toluene) | [10] |
| Benzyl Phenyl Ether | Pd₀₄/C | H₂ | - | - | - | 80 (Toluene) | [10] |
Table 2: Conditions and Yields for the Deprotection of Benzyl Groups. (Note: Data for N-benzyl and benzyl phenyl ether are included as representative examples of hydrogenolysis.)
Orthogonal Protection Strategies
In the synthesis of complex bioconjugates, it is often necessary to employ multiple protecting groups that can be removed independently of one another. This is known as an orthogonal protection strategy. The benzyl group is a valuable component of such strategies due to its unique cleavage conditions.
For example, a PEG linker can be synthesized with a benzyl ether at one terminus and a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine at the other. The Boc group is acid-labile, and the Fmoc group is base-labile, while the benzyl group is removed by hydrogenolysis. This allows for the selective deprotection and functionalization of each terminus of the PEG linker.[11][12]
Logical Relationship: Orthogonal Deprotection Strategy
Caption: Orthogonal Deprotection of a Bifunctional PEG Linker.
Experimental Protocols
The following are detailed protocols for the benzylation of a PEG diol and the subsequent debenzylation via catalytic hydrogenolysis.
Protocol for the Monobenzylation of Poly(ethylene glycol)
This protocol describes the synthesis of a monobenzyl ether of a PEG diol using sodium hydride and benzyl bromide.
Materials:
-
Poly(ethylene glycol) diol (e.g., PEG 2000)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [2]
-
Dissolve the PEG diol (1 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.0 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Slowly add benzyl bromide (1.5–2.0 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired monobenzyl-PEG ether.
Protocol for the Catalytic Hydrogenolysis of a Benzyl-Protected PEG Linker
This protocol describes the removal of a benzyl protecting group from a PEG linker using catalytic hydrogenolysis with palladium on carbon and hydrogen gas.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on carbon (Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure: [9]
-
Dissolve the benzyl-protected PEG linker in a suitable solvent, such as ethanol, in a reaction flask.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and flush the system with hydrogen gas (if using a balloon, this can be done by evacuating and refilling the flask with hydrogen several times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.
Experimental Workflow: Benzylation and Debenzylation of a PEG Linker
Caption: A typical experimental workflow for the protection and deprotection of a PEG linker using a benzyl group.
Applications in Drug Development
The use of benzyl-protected PEG linkers is prevalent in various areas of drug development, particularly in the synthesis of bioconjugates where precise control over the linker structure is essential.
-
Antibody-Drug Conjugates (ADCs): Benzyl-protected heterobifunctional PEG linkers can be used to connect a cytotoxic drug to a monoclonal antibody. The orthogonal nature of the benzyl group allows for the sequential attachment of the drug and the antibody.
-
PROTACs: In the development of PROTACs, which consist of two ligands connected by a linker, benzyl protection can be used to facilitate the stepwise synthesis of the linker and the attachment of the two different ligands.
-
Peptide and Protein PEGylation: Benzyl protection can be employed in the synthesis of activated PEG reagents used for the site-specific PEGylation of therapeutic proteins and peptides.
Conclusion
The benzyl protecting group is a versatile and robust tool in the field of PEG linker chemistry. Its stability to a wide range of reaction conditions, coupled with the mild and efficient methods available for its removal, makes it an ideal choice for the synthesis of complex and well-defined PEGylated molecules. The ability to incorporate the benzyl group into orthogonal protection strategies further enhances its utility, enabling the construction of sophisticated drug delivery systems. A thorough understanding of the chemistry and experimental protocols associated with benzyl protecting groups is essential for researchers and professionals working to advance the field of drug development through the application of PEGylation technologies.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Octaethylene glycol Monobenzyl ether synthesis - chemicalbook [chemicalbook.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00089J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanocatalytic hydrogenolysis of the lignin model compound benzyl-phenyl ether over supported Pd catalysts - ACS Green Chemistry [gcande.digitellinc.com]
- 11. biosynth.com [biosynth.com]
- 12. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers in Drug Development
Introduction
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1][2] In the fields of drug delivery, bioconjugation, and pharmaceutical sciences, PEG linkers have become indispensable tools.[1] Their unique physicochemical properties—including high water solubility, biocompatibility, low immunogenicity, and conformational flexibility—make them invaluable for connecting therapeutic molecules to other entities like antibodies, peptides, or nanoparticles.[1][3][4] This process, known as PEGylation, is a well-established strategy for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic agents.[2][5]
PEG linkers are critically important in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADCs, they connect a potent cytotoxic payload to a monoclonal antibody, improving the conjugate's solubility and stability.[] In PROTACs, the linker tethers a target protein-binding ligand to an E3 ubiquitin ligase ligand, and its properties are crucial for the formation of a stable and effective ternary complex for protein degradation.[7][8][9] This guide provides an in-depth exploration of the core physicochemical properties of PEG linkers, their impact on drug conjugate performance, detailed experimental protocols for their characterization, and visual diagrams of key mechanisms.
Core Physicochemical Properties of PEG Linkers
The utility of PEG linkers stems from a unique combination of chemical and physical characteristics.
Solubility and Hydrophilicity
The repeating ethylene oxide units in the PEG backbone contain ether oxygen atoms that form hydrogen bonds with water molecules.[1][5] This interaction is responsible for the high water solubility of PEG linkers, a property that can be conferred to hydrophobic drug molecules upon conjugation, thereby improving their suitability for intravenous administration and preventing aggregation.[2][10] Many cytotoxic payloads used in ADCs are hydrophobic, and the inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[10][11]
Molecular Weight and Polydispersity
PEG linkers are available in a wide range of molecular weights, from a few hundred to several thousand Daltons.[12] They can be classified into two main types:
-
Monodisperse (or Discrete) PEGs (dPEGs): These consist of a single, precisely defined number of ethylene glycol units, resulting in a specific, fixed molecular weight.[13][14][15] Monodisperse PEGs are crucial for applications requiring high purity and batch-to-batch consistency, as they allow for the creation of homogenous conjugates.[15][16]
-
Polydisperse PEGs: These are polymers synthesized through the polymerization of ethylene glycol, resulting in a mixture of molecules with a range of molecular weights.[13][15] The distribution of molecular weights is characterized by the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight. A PDI value closer to 1.0 indicates a narrower distribution.[13][17]
Table 1: Physicochemical Properties of Representative PEG Linkers
| Number of PEG Units (n) | Molecular Weight (Da) | Type | Key Characteristics |
|---|---|---|---|
| 2-12 | 88 - 528 | Monodisperse | Used for compact labeling and as short, flexible spacers.[12] |
| 24 | ~1057 | Monodisperse | Often used in ADCs to improve solubility and pharmacokinetics.[18] |
| 45 | ~2000 | Monodisperse or Polydisperse | Preferred for improving solubility and reducing immunogenicity.[5][12] |
| 113 | ~5000 | Polydisperse | Commonly used in protein PEGylation to significantly extend circulation half-life.[19] |
Flexibility and Conformation
The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility.[1] This flexibility allows PEG linkers to act as an "entropic spring," increasing the probability that the two ends of a bifunctional molecule (like a PROTAC) will find their respective binding pockets.[] In aqueous solutions, the flexible PEG chain creates a protective hydration shell around the conjugated molecule, increasing its hydrodynamic size.[5] This larger size reduces renal clearance, leading to a longer circulation half-life.[1][5]
Biocompatibility and Immunogenicity
PEG is generally considered non-toxic, biocompatible, and elicits minimal immune responses, which is why it is approved by regulatory agencies for numerous biomedical applications.[1][3][21] The hydration shell created by the PEG chain can "hide" the attached drug or protein from the immune system, a phenomenon known as the "stealth" effect.[1] However, repeated administration of PEGylated therapeutics can lead to the development of anti-PEG antibodies (APAs).[1][19] The immunogenicity of PEG is influenced by factors such as its molecular weight (higher MWs are more immunogenic), architecture (branched vs. linear), and the nature of the conjugated molecule.[19]
Stability and Degradation
The stability of the linkage between the PEG chain and the therapeutic molecule is critical. PEG linkers can be designed to be either stable (non-cleavable) or degradable (cleavable) under specific physiological conditions.
-
Non-cleavable Linkers: These form highly stable bonds, such as amides or thioethers, ensuring the conjugate remains intact.[22]
-
Cleavable Linkers: These contain moieties that are designed to break under specific conditions.[22] Common cleavage mechanisms include hydrolysis in acidic environments (e.g., hydrazones, acetals for lysosomal release) or enzymatic cleavage (e.g., peptide sequences cleaved by cathepsins in the tumor microenvironment).[22][23][24] The ester linkages sometimes used to connect PEG blocks are susceptible to hydrolysis, with the degradation rate being pH-dependent.[25]
Impact of PEG Linkers on Drug Conjugate Performance
The choice of PEG linker profoundly influences the efficacy, safety, and overall performance of complex therapeutics like ADCs and PROTACs.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects the antibody to the cytotoxic payload, and its properties are paramount. Hydrophilic PEG linkers can overcome the challenges posed by hydrophobic payloads, preventing aggregation and allowing for higher, more effective drug-to-antibody ratios (DARs).[10][11][26]
The length of the PEG chain is a critical parameter that must be optimized.[10] Longer PEG chains generally lead to a longer plasma half-life and improved in vivo efficacy by increasing the ADC's hydrodynamic radius and reducing clearance.[10][27] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, possibly due to steric hindrance affecting antigen binding or cellular uptake.[10][23] Studies have shown that a PEG8 side chain can be the minimum length to achieve optimal slower clearance, with longer chains not always providing a significant further advantage.[10]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Configuration | PEG Length (n units) | Key Pharmacokinetic Finding | Impact on Efficacy | Reference |
|---|---|---|---|---|
| αCD30-MMAE | < 8 | Rapidly increased clearance rates observed. | Conjugates were not tolerated in mice at 50 mg/kg. | [27] |
| αCD30-MMAE | ≥ 8 | Slower clearance rates and improved exposure. | Well-tolerated and effective. | [27] |
| L540cy Xenograft Model | 2, 4 | Lower plasma and tumor exposures. | 35-45% decrease in tumor weights. | [28] |
| L540cy Xenograft Model | 8, 12, 24 | Significantly higher plasma and tumor exposures. | 75-85% reduction in tumor weights. | [28] |
| Trastuzumab-MMAE | 24 (Pendant) | Slower clearance rates compared to linear PEG24. | Improved stability and pharmacokinetics. |[26] |
Application in PROTACs
The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[7][29] PEG linkers offer several advantages in PROTAC design:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor water solubility. Incorporating PEG linkers improves their physicochemical properties, making them more amenable to formulation and administration.[7][8]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield polar surface area, creating a more compact structure that can better traverse the cell membrane.[7]
-
Optimized Ternary Complex Geometry: The length and flexibility of the PEG linker dictate the relative orientation and proximity of the POI and E3 ligase.[29] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and leading to efficient ubiquitination and degradation of the target protein.[9][29]
Visualizing Key Mechanisms and Workflows
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of PEGylated conjugates.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes the common method of conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester reactive group to primary amines (e.g., lysine residues) on a protein.[30]
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
PEG-NHS ester reagent.
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer (50mM), pH 7-9.[30]
-
Quenching buffer: 1M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous DMSO or DMF to dissolve the PEG-NHS ester.
-
-
Procedure:
-
Reagent Preparation: Allow the PEG-NHS ester reagent to warm to room temperature. Prepare a stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer is free of primary amines (like Tris or glycine) as they will compete with the reaction.[31]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[30]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein conjugate using SEC or dialysis against a suitable storage buffer.[30]
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate to confirm an increase in molecular weight compared to the unconjugated protein.
-
SEC: Use analytical SEC to assess the purity of the conjugate and detect any aggregation.[32]
-
Mass Spectrometry (MALDI or ESI-MS): Determine the exact mass of the conjugate to confirm the degree of PEGylation (number of PEG chains attached).[33]
-
Protocol 2: Characterization of PEGylation Sites by Peptide Mapping
This protocol allows for the identification of the specific amino acid residues where the PEG linker has been attached.[21]
-
Materials:
-
Purified PEGylated protein conjugate.
-
Denaturation/Reduction Buffer: 6M Guanidine-HCl, 100mM Tris, with 10mM Dithiothreitol (DTT).
-
Alkylation Reagent: 55mM Iodoacetamide (IAA) in the dark.
-
Proteolytic Enzyme: Sequencing-grade trypsin or GluC.
-
LC-MS/MS system.
-
-
Procedure:
-
Denaturation and Reduction: Denature the PEGylated protein in the denaturation/reduction buffer for 1 hour at 37°C to unfold the protein and reduce disulfide bonds.
-
Alkylation: Alkylate the free cysteine residues by adding IAA and incubating for 1 hour at room temperature in the dark.
-
Buffer Exchange: Exchange the buffer to one suitable for enzymatic digestion (e.g., 50mM ammonium bicarbonate) using a desalting column to remove denaturants and alkylating agents.
-
Enzymatic Digestion: Add trypsin (or another protease) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Interpretation: Identify PEGylated peptides by searching for the mass shift corresponding to the PEG linker or a remnant of it if a cleavable linker was used.[21] The MS/MS fragmentation data will confirm the specific amino acid attachment site.
-
Conclusion
PEG linkers are a cornerstone technology in modern drug development, offering a powerful and versatile means to enhance the physicochemical properties and therapeutic performance of complex biologics.[1][7] Their inherent hydrophilicity, biocompatibility, and tunable nature allow researchers to overcome challenges such as poor solubility, rapid clearance, and immunogenicity.[5][10][34] The strategic selection of PEG linker architecture—including its length, branching, and cleavability—is a critical design consideration that directly impacts the stability, pharmacokinetics, and efficacy of ADCs and PROTACs.[29][35] As therapeutic modalities continue to evolve, the rational, structure-guided design of PEG linkers, supported by robust experimental characterization, will be essential for developing the next generation of safer and more effective medicines.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. adcreview.com [adcreview.com]
- 5. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. adcreview.com [adcreview.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 15. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 16. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. purepeg.com [purepeg.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. chempep.com [chempep.com]
- 30. benchchem.com [benchchem.com]
- 31. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 32. researchgate.net [researchgate.net]
- 33. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 34. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 35. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG5-Ots Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Benzyl-PEG5-Ots linker. This linker features a five-unit polyethylene glycol (PEG) chain, which enhances solubility and provides flexibility, and a terminal tosylate (Ots) group, a good leaving group for nucleophilic substitution reactions. The benzyl group at the other end of the linker can be used for subsequent chemical modifications or attachments.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two ligands.[1][3]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[1][4] PEG linkers are commonly used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[1][5]
This compound Linker
The this compound linker is a versatile building block for PROTAC synthesis. Its key features include:
-
PEG5 Chain: The five-unit PEG spacer enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall drug-like properties.[3][5]
-
Tosylate (Ots) Group: The tosylate group is an excellent leaving group, facilitating efficient coupling to nucleophiles such as amines and alcohols on the POI or E3 ligase ligand through an S_N_2 reaction.
-
Benzyl Group: The benzyl group provides a site for further chemical modification or can be part of the final PROTAC structure.
General Synthetic Strategy
The synthesis of a PROTAC using the this compound linker typically involves a two-step process:
-
Attachment of the first ligand: The this compound linker is reacted with either the POI ligand or the E3 ligase ligand, which contains a suitable nucleophilic functional group (e.g., -OH or -NH2). This is a nucleophilic substitution reaction where the nucleophile on the ligand displaces the tosylate group on the linker.
-
Attachment of the second ligand: The remaining functional group on the linker-ligand conjugate (in this case, the benzyl group would need to be functionalized, for example, by debenzylation to reveal a hydroxyl group which can then be activated) is then used to attach the second ligand, completing the PROTAC molecule.
The following diagram illustrates the general workflow for PROTAC synthesis.
References
Application Notes and Protocols for Nucleophilic Substitution with Benzyl-PEG5-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-Ots is a versatile reagent widely employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The molecule features a benzyl group at one terminus of a five-unit polyethylene glycol (PEG) chain, and a tosylate (Ots) group at the other. The tosylate is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups, enabling the covalent linkage of the Benzyl-PEG5 moiety to biomolecules, small molecule drugs, or other chemical entities.
This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with common nucleophiles, including azides, amines, and thiols. It also includes a discussion of the reaction mechanism, key parameters for optimization, and representative data.
Reaction Mechanism and Principles
The nucleophilic substitution of the tosylate group in this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom bearing the tosylate group from the backside, leading to an inversion of stereochemistry at the reaction center. The tosylate anion is displaced as a stable leaving group.
The presence of the PEG chain can influence the reaction in several ways. While it may introduce some steric hindrance, the ether oxygens of the PEG chain can also act as a phase-transfer catalyst by coordinating with the cation of the nucleophilic salt (e.g., Na⁺ in NaN₃), thereby increasing the effective concentration and reactivity of the nucleophile in organic solvents.[][2][3][4] The hydrophilic nature of the PEG chain also imparts greater water solubility to the molecule, which can be advantageous in certain applications.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of benzyl tosylates with various nucleophiles. These are representative examples and the optimal conditions for this compound may vary depending on the specific nucleophile and reaction scale.
| Nucleophile (Nu⁻) | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 25 - 60 | 12 - 24 | Benzyl-PEG5-N₃ | 85 - 95 |
| Primary Amine (R-NH₂) | Alkylamine | Acetonitrile | 60 - 80 | 18 - 36 | Benzyl-PEG5-NHR | 70 - 85 |
| Thiol (R-S⁻) | Thiol, with base (e.g., K₂CO₃) | Acetone | 25 - 50 | 4 - 8 | Benzyl-PEG5-SR | 80 - 90 |
Experimental Protocols
General Considerations:
-
This compound and its precursor, Benzyl-PEG5-OH, are commercially available.
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used to minimize side reactions, such as hydrolysis of the tosylate.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of Benzyl-PEG5-Azide
This protocol describes the substitution of the tosylate group with an azide moiety, a versatile functional group for "click chemistry" applications.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG5-Azide.
Protocol 2: Synthesis of a Benzyl-PEG5-Amine Derivative
This protocol details the reaction with a primary amine to form a secondary amine linkage.
Materials:
-
This compound
-
Primary amine (e.g., propargylamine for subsequent "click" functionalization) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (2.0 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 18-36 hours.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of a Benzyl-PEG5-Thioether
This protocol describes the formation of a stable thioether linkage.
Materials:
-
This compound
-
Thiol (e.g., 1-dodecanethiol) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.2 eq) in anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Benzyl-PEG5-thioether.
Visualizations
Caption: General experimental workflow for the nucleophilic substitution of this compound.
Caption: The Sₙ2 mechanism for the nucleophilic substitution of this compound.
References
Application Notes: Benzyl-PEG5-Ots in Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5][6] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][7][8]
Benzyl-PEG5-Ots is a high-purity, monodisperse polyethylene glycol (PEG)-based linker building block used in the synthesis of PROTACs.[9][10][11] It features a 5-unit PEG chain for flexibility and hydrophilicity, a stable benzyl protecting group, and a tosylate (Ots) functional group. The tosylate is an excellent leaving group, making it highly reactive towards nucleophiles like amines or hydroxyls, facilitating its conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Core Applications of this compound in PROTAC Development
The incorporation of a PEG linker, such as the one derived from this compound, offers several distinct advantages in the design and optimization of PROTACs:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which can often be limited by the hydrophobicity of the two ligands.[3][][13] This enhancement can improve cell permeability and overall bioavailability.[8][14]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8][15] The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet optimized to facilitate favorable protein-protein interactions.[]
-
Modulation of Degradation Efficacy: The length of the PEG linker directly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[7] Systematic variation of the PEG chain length is a key strategy in linker optimization to identify the most potent degrader for a specific target.[17]
-
Versatile Synthetic Handle: The tosylate group on this compound provides a reliable and efficient point of conjugation. It allows for straightforward nucleophilic substitution reactions, making it a versatile building block in a modular approach to PROTAC library synthesis.[18]
Quantitative Data on PEG Linker Optimization
While specific degradation data for PROTACs synthesized using this compound is proprietary to individual research projects, the following table summarizes representative data from published studies. This data illustrates the critical impact of PEG linker length on the degradation potency of PROTACs targeting different proteins. The optimal linker length is target-dependent and must be determined empirically.[7][19]
| Target Protein | E3 Ligase | Linker Length (Atoms) | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 16 | PROTAC A | <100 | >90 | [20] |
| Estrogen Receptor α (ERα) | VHL | 12 | PROTAC B | >1000 | <50 | [20] |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | PROTAC C | 3 | 96 | [17] |
| TANK-binding kinase 1 (TBK1) | VHL | 11 | PROTAC D | >1000 | No Degradation | [17] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | 15 | PROTAC E | ~50 | >95 | [20] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | 9 | PROTAC F | >500 | ~60 | [20] |
Note: The data presented is illustrative and sourced from various studies to demonstrate the principle of linker length optimization. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment time, and experimental conditions.
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Benzyl-PEG5-Ots Linker Attachment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the attachment of the Benzyl-PEG5-Ots linker, a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The protocols outlined below detail the chemical principles and practical steps for the successful conjugation of this linker to amine-containing molecules, along with methods for purification and characterization of the final product.
Introduction
The this compound linker is a heterobifunctional molecule featuring a benzyl-protected polyethylene glycol (PEG) chain with a terminal tosylate (Ots) group. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions. This makes it particularly well-suited for reaction with primary amines on proteins, peptides, or small molecule ligands, forming a stable secondary amine linkage. This linker is a key component in the construction of PROTACs, which are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Data Presentation
The efficiency of the this compound linker attachment is dependent on various reaction parameters. The following table summarizes typical quantitative data obtained from the conjugation of a tosylated PEG linker to a primary amine-containing molecule.
| Parameter | Value | Analytical Method |
| Reaction Yield | 75 - 95% | HPLC, Gravimetric analysis |
| Conversion Efficiency | >95% | ¹H NMR Spectroscopy |
| Purity of Conjugate | >95% | RP-HPLC, Size-Exclusion Chromatography |
| Molecular Weight Confirmation | Consistent with theoretical mass | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Protocol 1: Attachment of this compound to an Amine-Containing Molecule
This protocol describes a general procedure for the nucleophilic substitution reaction between the this compound linker and a molecule containing a primary amine.
Materials:
-
This compound linker
-
Amine-containing substrate (e.g., protein, peptide, or small molecule)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Quenching reagent (e.g., Tris buffer or ammonium chloride solution)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing substrate in the anhydrous aprotic solvent in the reaction vessel. The concentration will depend on the solubility of the substrate.
-
In a separate vial, dissolve the this compound linker in the same solvent. A 1.5 to 3-fold molar excess of the linker over the amine substrate is recommended.
-
Add the non-nucleophilic base to the reaction vessel containing the amine substrate. A 3 to 5-fold molar excess of the base over the linker is typically used.
-
-
Reaction:
-
Under an inert atmosphere, slowly add the solution of this compound to the stirred solution of the amine substrate and base.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Quenching:
-
Once the reaction is complete, quench any unreacted this compound by adding a solution of a primary amine, such as Tris buffer or ammonium chloride.
-
-
Purification:
-
The crude reaction mixture can be purified using a suitable chromatography technique.
-
For small molecule conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.
-
For protein conjugates, Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used to separate the PEGylated protein from unreacted protein and excess linker.[1]
-
-
Protocol 2: Characterization of the Benzyl-PEG5-Conjugate
1. ¹H NMR Spectroscopy for Small Molecule Conjugates:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Successful conjugation can be confirmed by the disappearance of the signals corresponding to the tosylate group and the appearance of new signals corresponding to the newly formed C-N bond and the protons adjacent to it. The integration of the PEG methylene protons relative to the signals of the conjugated molecule can be used to confirm the stoichiometry.
2. Mass Spectrometry (MS) for Confirmation:
-
Prepare a dilute solution of the purified conjugate in a solvent suitable for mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
The observed molecular weight should correspond to the theoretical mass of the final conjugate. For PROTACs, native mass spectrometry can be a powerful tool to study the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[2][3]
Mandatory Visualization
Signaling Pathway of a PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using the this compound linker.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The diagram below outlines the key steps in the attachment and purification of a this compound conjugate.
Caption: Workflow for this compound linker attachment and purification.
References
Application Notes and Protocols: Synthesis of PROTAC Libraries using Benzyl-PEG5-Ots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzyl-PEG5-Ots as a flexible linker for the synthesis of Proteolysis Targeting Chimera (PROTAC) libraries. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the target protein binder (warhead) and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3][] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability.[5][6][7]
This compound is a versatile PEG-based linker that can be used in the synthesis of PROTACs.[8][9][10] This document outlines a strategic approach for its incorporation into PROTAC structures, enabling the systematic variation of linker length and attachment points, which is crucial for optimizing degradation activity.[3][11]
Overview of this compound in PROTAC Synthesis
This compound is a bifunctional linker featuring a benzyl ether protecting group at one terminus and a tosylate (Ots) leaving group at the other. This distinct functionality allows for a sequential and controlled conjugation strategy. The tosylate group is susceptible to nucleophilic substitution, making it an excellent reactive handle for coupling with amine, phenol, or thiol functionalities present on either the warhead or the E3 ligase ligand. The benzyl ether provides a stable protecting group that can be removed under specific conditions to reveal a hydroxyl group for subsequent functionalization.
Key Advantages of this compound:
-
Sequential Conjugation: The differential reactivity of the tosylate and the protected hydroxyl group allows for a step-wise assembly of the PROTAC molecule.
-
Flexibility: The PEG5 chain offers a balance of length and flexibility, which is often crucial for the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase.[]
-
Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the final PROTAC conjugate.[1][5]
-
Synthetic Accessibility: this compound is a commercially available reagent, facilitating its direct use in library synthesis.[8][10]
Experimental Protocols
This section details a representative two-step protocol for the synthesis of a PROTAC library using this compound. This protocol assumes the use of a warhead (POI Ligand) containing a nucleophilic amine group and an E3 ligase ligand with a carboxylic acid functionality.
Step 1: Synthesis of the POI-Linker Intermediate
This initial step involves the nucleophilic substitution of the tosylate group on this compound with an amine-functionalized ligand for the protein of interest (POI).
Materials:
-
Amine-functionalized POI Ligand (POI-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of POI-NH2 (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and this compound (1.2 eq).
-
If the reaction is sluggish, a catalytic amount of NaI (0.1 eq) can be added.
-
Stir the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the POI-PEG5-OBn intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the deprotection of the benzyl ether and subsequent coupling with the E3 ligase ligand.
Part A: Debenzylation of the POI-Linker Intermediate
Materials:
-
POI-PEG5-OBn intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the POI-PEG5-OBn intermediate in MeOH or EtOH.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, POI-PEG5-OH.
Part B: Coupling with E3 Ligase Ligand
Materials:
-
POI-PEG5-OH intermediate
-
E3 Ligase Ligand with a carboxylic acid (E3-COOH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous DMF
-
DIPEA
Procedure:
-
To a solution of E3-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the POI-PEG5-OH intermediate (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired purity.
Data Presentation
The following tables represent hypothetical data for a library of synthesized PROTACs, illustrating the type of quantitative information that should be collected and organized.
Table 1: Synthesis and Characterization of PROTAC Library
| PROTAC ID | POI Ligand | E3 Ligase Ligand | Linker | Yield (%) | Purity (%) (by HPLC) | Mass (m/z) [M+H]+ |
| PROTAC-01 | Ligand A | VHL Ligand | This compound | 35 | >98 | 987.5 |
| PROTAC-02 | Ligand A | CRBN Ligand | This compound | 42 | >99 | 1012.6 |
| PROTAC-03 | Ligand B | VHL Ligand | This compound | 31 | >97 | 1025.4 |
| PROTAC-04 | Ligand B | CRBN Ligand | This compound | 38 | >98 | 1050.5 |
Table 2: Biological Activity of PROTAC Library
| PROTAC ID | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-01 | Protein X | 25 | 92 |
| PROTAC-02 | Protein X | 15 | 95 |
| PROTAC-03 | Protein Y | 58 | 85 |
| PROTAC-04 | Protein Y | 40 | 88 |
*DC50: Concentration for 50% degradation of the target protein. *Dmax: Maximum degradation of the target protein.
Visualizations
The following diagrams illustrate the key processes involved in PROTAC synthesis and mechanism of action.
Caption: Synthetic workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application Notes and Protocols for Reactions Involving Benzyl-PEG5-Ots
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzyl-PEG5-Ots, a versatile polyethylene glycol (PEG) linker, in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker containing a benzyl-protected hydroxyl group and a tosylate leaving group. The PEG chain enhances solubility and provides a flexible spacer, while the tosylate group allows for efficient reaction with nucleophiles such as amines and thiols. This makes it an ideal building block for conjugating different molecules, a common strategy in the development of PROTACs. PROTACs are novel therapeutic agents that utilize the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3]
Data Presentation
The following table summarizes the expected quantitative data for the key reactions involving this compound. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Reaction Stage | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Analytical Method |
| Synthesis of this compound | Benzyl-PEG5-OH, p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 4 - 6 | > 90 | TLC, ¹H NMR |
| Nucleophilic Substitution | This compound, Amine-containing molecule | DMF | 60 | 12 - 16 | 80 - 95 | LC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl-PEG5-OH
This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG5-OH to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
Benzyl-PEG5-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG5-OH (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization:
The successful synthesis of this compound can be confirmed by ¹H NMR spectroscopy.[4][5][6][7][8] The appearance of new aromatic protons from the tosyl group and a downfield shift of the protons adjacent to the tosylate ester compared to the starting alcohol are indicative of the product formation.
Protocol 2: Reaction of this compound with an Amine Nucleophile
This protocol provides a general procedure for the conjugation of this compound to an amine-containing molecule, a key step in the assembly of PROTACs.
Materials:
-
This compound
-
Amine-containing molecule (e.g., an E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Heating block or oil bath
Procedure:
-
In a reaction vial, dissolve the amine-containing molecule (1.1 eq.) and this compound (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is typically purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final conjugate.[1]
Characterization:
The final product can be characterized by LC-MS to confirm the molecular weight and by ¹H and ¹³C NMR spectroscopy to verify the structure of the conjugate.[1]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for synthesis and conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of PROTACs Synthesized with Benzyl-PEG5-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. The synthesis of PROTACs often involves the use of polyethylene glycol (PEG) linkers to connect the target protein binder and the E3 ligase ligand, enhancing solubility and optimizing the ternary complex formation. Benzyl-PEG5-Ots is a commonly employed linker in PROTAC synthesis. However, the inherent properties of the PEG chain, such as hydrophilicity and large molecular weight, introduce significant challenges in the purification of the final PROTAC product.
These application notes provide a comprehensive guide to the purification of PROTACs synthesized using this compound. Detailed protocols for common purification techniques, including Solid-Phase Extraction (SPE), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are presented. Furthermore, this document includes illustrative data and troubleshooting guidance to assist researchers in achieving high purity of their target PROTACs.
Challenges in Purifying PEGylated PROTACs
The purification of PROTACs containing a this compound linker is often complicated by several factors:
-
Heterogeneous Reaction Mixtures: The synthesis can result in a complex mixture of the desired PROTAC, unreacted starting materials (target protein ligand, E3 ligase ligand, and this compound), and various byproducts.
-
Physicochemical Properties of PEG: The PEG linker imparts increased hydrophilicity and a larger hydrodynamic radius to the PROTAC molecule. This can lead to poor retention on reverse-phase columns and co-elution with impurities.
-
Structural Similarity of Impurities: Byproducts, such as dimers or molecules with incomplete linker attachment, can have very similar properties to the desired PROTAC, making separation challenging.
-
Potential for Aggregation: The large and flexible nature of PEGylated PROTACs can sometimes lead to aggregation, which can complicate purification and analysis.
Purification Strategies: A Multi-Step Approach
A multi-step purification strategy is often necessary to achieve high purity of PROTACs synthesized with this compound. This typically involves an initial cleanup step followed by one or more high-resolution chromatographic techniques.
Initial Cleanup: Solid-Phase Extraction (SPE)
SPE is a valuable initial step to remove excess unreacted small molecules and some byproducts from the crude reaction mixture. This reduces the complexity of the sample before proceeding to more refined chromatography.
Experimental Protocol: SPE Cleanup of a Crude PROTAC Reaction Mixture
-
Materials:
-
Crude PROTAC reaction mixture
-
SPE Cartridge (e.g., C18, 500 mg)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (H₂O) with 0.1% Trifluoroacetic Acid (TFA)
-
Nitrogen gas for drying
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of MeOH followed by 5 mL of H₂O with 0.1% TFA.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with H₂O with 0.1% TFA. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a low percentage of organic solvent (e.g., 10-20% ACN in H₂O with 0.1% TFA) to remove highly polar impurities.
-
Elution: Elute the PROTAC and other retained compounds with 5 mL of a higher percentage of organic solvent (e.g., 80-100% ACN in H₂O with 0.1% TFA).
-
Drying: Dry the eluted fraction under a stream of nitrogen or using a centrifugal evaporator.
-
Primary Purification: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Due to the significant size increase imparted by the this compound linker, SEC is effective at separating the PROTAC from smaller unreacted starting materials.
Experimental Protocol: SEC for PROTAC Purification
-
Instrumentation and Materials:
-
SEC column (e.g., Superdex 75 or similar)
-
HPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS) or a similar physiological buffer
-
0.22 µm syringe filter
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve the dried eluate from the SPE step in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 254 nm or 280 nm). The PROTAC is expected to elute in the earlier fractions corresponding to its larger size.
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.
-
High-Resolution Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for achieving high purity by separating the target PROTAC from closely related impurities based on hydrophobicity.
Experimental Protocol: Preparative RP-HPLC for PROTAC Purification
-
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
C18 or C8 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the pooled and concentrated fractions from the SEC step in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak observed in the chromatogram.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC-MS. Pool the pure fractions and lyophilize to obtain the final product as a solid.
-
Orthogonal Purification: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. While the PEG linker can shield some of the charges on the PROTAC, differences in the overall charge between the desired product and certain impurities (e.g., positional isomers or byproducts with different ionizable groups) can be exploited for separation.
Experimental Protocol: IEX for PROTAC Purification
-
Instrumentation and Materials:
-
IEX column (anion or cation exchange, depending on the PROTAC's pI)
-
FPLC or HPLC system
-
Buffer A: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Buffer B: High ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 with 1 M NaCl)
-
-
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Buffer A.
-
Sample Loading: Load the sample (from a previous purification step, ensuring it is in a low salt buffer) onto the column.
-
Washing: Wash the column with Buffer A to remove unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-100% B over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the target PROTAC using HPLC-MS.
-
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical PROTAC synthesized with a this compound linker.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Reaction | 1000 mg | - | - | ~30% |
| SPE Cleanup | 1000 mg | 450 mg | 45% | ~50% |
| SEC | 450 mg | 320 mg | 71% | ~85% |
| Preparative RP-HPLC | 320 mg | 210 mg | 66% | >98% |
Table 2: RP-HPLC Gradient for Preparative Purification
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 90 | 10 | 15 |
| 5 | 90 | 10 | 15 |
| 35 | 10 | 90 | 15 |
| 40 | 10 | 90 | 15 |
| 41 | 90 | 10 | 15 |
| 50 | 90 | 10 | 15 |
Visualizations
Diagram 1: General Workflow for PROTAC Purification
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficiency with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficiency of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule that includes a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2][3] PEG linkers are frequently used because their hydrophilicity can increase the water solubility of the PROTAC molecule, and their length can be systematically varied to optimize degradation efficiency.[1][]
Q2: How does PEG linker length impact PROTAC efficiency?
Linker length is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][6]
-
Too Long: An excessively long linker can lead to reduced efficacy due to a higher entropic penalty upon binding or the formation of non-productive ternary complexes where the ubiquitination sites on the target are not accessible.[3][6]
-
Optimal Length: The optimal linker facilitates a productive orientation between the E3 ligase and the POI, leading to efficient ubiquitination and degradation, which is measured by parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3]
Q3: Can the PEG linker affect the cell permeability of the PROTAC?
Yes. The relationship is complex. While the hydrophilic nature of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[7][8] This "linker-dependent folding" can shield the PROTAC's polar surface area, creating a more compact structure that is more favorable for cell permeability.[8] However, this property must be balanced, as excessive PEGylation can negatively impact cell uptake.[2]
Q4: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[9] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9][10] A well-designed linker that promotes strong positive cooperativity—where the formation of one binary complex enhances the binding of the second protein—can help stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[2][9]
Troubleshooting Guide
Issue 1: My PROTAC shows low or no degradation of the target protein.
This is a common challenge in PROTAC development. Use the following workflow to diagnose the potential cause.
Issue 2: I am observing a significant "hook effect".
A strong hook effect can limit the therapeutic window of a PROTAC.
-
Confirm with Dose-Response: Perform a wide dose-response experiment (e.g., from pM to high µM concentrations) to clearly define the bell-shaped curve.[9]
-
Lower Concentrations: The optimal degradation concentration may be much lower than initially tested. Focus experiments in the nanomolar to low micromolar range.[9]
-
Measure Ternary Complex Stability: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[9][11] A PROTAC with high positive cooperativity is less likely to exhibit a strong hook effect.
-
Redesign the Linker: The linker length and composition directly influence cooperativity. Synthesizing and testing a focused library of new linker lengths is a primary strategy to reduce the hook effect.[10]
Data Presentation: Linker Length vs. Degradation Efficiency
The optimal PEG linker length is highly system-dependent. The following table summarizes data from published studies to illustrate how degradation potency (DC50) can vary with linker composition and length for different targets.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | PEG/Alkyl | < 12 | No degradation | ~0 | [5] |
| PEG/Alkyl | 21 | 3 | 96 | [5][12] | ||
| PEG/Alkyl | 29 | 292 | 76 | [5] | ||
| BRD4 | CRBN | PEG | 0 (direct) | < 500 | N/A | [5] |
| PEG | 1-2 PEG units (~9-12 atoms) | > 5000 | N/A | [5] | ||
| PEG | 4-5 PEG units (~18-21 atoms) | < 500 | N/A | [5] | ||
| ERα | VHL (peptide) | Alkyl | 12 | > 1000 | ~20 | [13] |
| Alkyl | 16 | ~100 | ~80 | [13] |
Data is illustrative and compiled from various sources. DC50 and Dmax values are highly dependent on the specific PROTAC structure, cell line, and treatment time.
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation (DC50/Dmax)
This protocol is a fundamental method for quantifying PROTAC-induced protein degradation.[14]
Materials:
-
Cell culture reagents and chosen cell line
-
PROTAC compound stock (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment, PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 10 concentrations from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.[14]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.[15]
-
-
Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal with an imager. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.[14]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase complex in a cell-free system.[16][17]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound stock (in DMSO)
-
TR-FRET compatible assay buffer
-
TR-FRET donor-labeled antibody (e.g., Anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., Anti-GST-d2)
-
Low-volume 384-well microplates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the POI and E3 ligase complex in assay buffer at a constant concentration.
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC compound in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the POI, E3 ligase complex, and the serially diluted PROTAC to the wells. Include a no-PROTAC control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the ternary complex to form.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to each well.
-
Second Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure emission from both the donor and acceptor (e.g., at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. An increase in the signal, often forming a bell-shaped curve, indicates PROTAC-dependent ternary complex formation.[16]
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG5-Ots Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Benzyl-PEG5-Ots. The following sections provide answers to frequently asked questions, detailed experimental protocols, and visual aids to help identify and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is showing a low yield. What are the most common causes?
Low yields in the tosylation of Benzyl-PEG5-OH are often due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate activation of the hydroxyl group.
-
Reagent Quality: The purity of Benzyl-PEG5-OH, p-toluenesulfonyl chloride (TsCl), and the base used is crucial. Moisture can significantly impact the reaction as tosyl chloride is moisture-sensitive.[1]
-
Inadequate Base: The choice and amount of base are critical for the deprotonation of the PEG-alcohol, which is necessary for the nucleophilic attack on the tosyl chloride.[2] Stronger bases like sodium hydroxide (NaOH) have been shown to be more effective in some PEG tosylation reactions compared to weaker bases like potassium carbonate or DIPEA.[2]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification. A common side reaction is the conversion of the alcohol to the corresponding benzyl chloride.[3][4]
-
Product Degradation: The tosylate product can be susceptible to hydrolysis or other degradation pathways, especially during workup and purification.
-
Purification Losses: Significant amounts of the product may be lost during the extraction and chromatography steps.
Q2: How can I improve the efficiency of the tosylation reaction?
To enhance the reaction efficiency, consider the following optimizations:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal duration.[5]
-
Choice of Base and Catalyst: The use of a suitable base is essential. While pyridine is commonly used, other non-nucleophilic bases like triethylamine (TEA) can also be effective.[6] Adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1][7]
-
Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of tosyl chloride.[7][8]
-
Reagent Stoichiometry: Using a slight excess of tosyl chloride (e.g., 1.2-1.5 equivalents) and the base can help drive the reaction to completion.
Q3: What are the potential side products, and how can I minimize their formation?
The primary side product of concern is the corresponding benzyl chloride, which can form from the reaction of the alcohol with the chloride byproduct.[3][4] To minimize its formation:
-
Use a non-nucleophilic base like triethylamine to scavenge the HCl produced during the reaction.[1]
-
Carefully control the reaction temperature, as higher temperatures can favor side reactions.
Another potential issue is the di-tosylation if you are starting with a diol. To achieve mono-tosylation of a diol, strategies include using an excess of the diol and slow addition of the tosyl chloride at low temperatures.[9]
Q4: How should I properly purify the this compound product?
Purification is critical for obtaining a high-purity product and can be a source of yield loss.[5]
-
Workup: After the reaction is complete, the mixture is typically quenched with water or a mild acid to neutralize the excess base. The product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]
-
Washes: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base (like pyridine or TEA), a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine to remove residual water.[10]
-
Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Chromatography: Flash column chromatography on silica gel is a common method for final purification. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion (Starting Material Remains) | Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature.[11] |
| Inadequate base or catalyst. | Use a stronger base or add a catalyst like DMAP.[1][2] Ensure at least stoichiometric amounts of base are used. | |
| Poor quality of tosyl chloride. | Use freshly purchased or purified tosyl chloride. Tosyl chloride can degrade over time.[10] | |
| Presence of moisture. | Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][7] | |
| Formation of Multiple Products | Side reactions (e.g., formation of benzyl chloride). | Use a non-nucleophilic base and control the reaction temperature.[3][4] |
| Degradation of the product during workup or purification. | Use mild workup conditions and avoid prolonged exposure to acidic or basic conditions. | |
| Difficulty in Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography to achieve better separation.[5] |
| Product is insoluble or streaks on the silica gel column. | Consider using a different stationary phase or a different purification technique like preparative HPLC. | |
| No Product Formation | Incorrect reagents or reaction setup. | Verify the identity and purity of all starting materials. Double-check the reaction setup and conditions. |
| The hydroxyl group is not reactive enough. | Ensure proper activation with a suitable base and consider using a more reactive sulfonyl chloride if necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve Benzyl-PEG5-OH (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), followed by 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) as a catalyst.[7]
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. jchemlett.com [jchemlett.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Benzyl-PEG5-Ots stability and storage conditions
This technical support center provides essential information regarding the stability and storage of Benzyl-PEG5-Ots, a common PEG-based linker used in the synthesis of PROTACs.[1][2][3] Proper handling and storage are crucial to ensure its integrity and performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is critical to adhere to the recommended storage temperatures. For the pure compound, storage at -20°C is recommended for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1] If the compound is in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][4] Upon receipt, it is imperative to store the compound at the recommended conditions as soon as possible to maintain its quality.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely hydrolysis of the tosylate group and oxidation of the benzyl group. The tosylate group is a good leaving group and can be susceptible to hydrolysis, especially in the presence of moisture or nucleophiles. The benzyl group can be prone to oxidation.[5]
Q4: Is this compound sensitive to moisture?
A4: Yes, compounds with tosylate groups can be sensitive to moisture, which can lead to hydrolysis. It is advisable to handle this compound in a dry environment and to avoid exposure to atmospheric moisture.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature and protected from moisture. Consider using a fresh vial of the compound for subsequent experiments. |
| Low reaction yield | Reduced reactivity of this compound. | This could be a result of partial degradation. Assess the purity of your compound using analytical techniques such as NMR or HPLC. If degradation is confirmed, a new batch of the linker should be used. |
| Appearance of unexpected byproducts | Hydrolysis or other side reactions of the linker. | Ensure all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize side reactions. |
Stability and Storage Data
The following table summarizes the recommended storage conditions and expected stability of this compound.
| Form | Storage Temperature | Duration |
| Pure Compound | -20°C | 3 years[1] |
| Pure Compound | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1][3] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
-
Sample Preparation: Prepare multiple aliquots of this compound under various conditions (e.g., different temperatures, exposure to light, in the presence of moisture).
-
Time-Point Analysis: At regular intervals, analyze an aliquot from each condition using techniques like HPLC to monitor the purity and detect any degradation products.
-
Structural Confirmation: Use NMR spectroscopy to confirm the structure of the compound and identify any new signals that may correspond to degradation products.
-
Water Content Analysis: For assessing hydrolysis, Karl Fischer titration can be used to quantify the water content in the sample.[5]
Visual Guides
Caption: Structure of this compound.
Caption: Workflow for this compound.
Caption: Degradation of this compound.
References
Common side reactions with Benzyl-PEG5-Ots and how to avoid them
Welcome to the technical support center for Benzyl-PEG5-Ots. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation. Here you will find answers to frequently asked questions and troubleshooting tips to help you navigate common challenges and avoid potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene glycol (PEG)-based linker molecule.[1] It contains a benzyl protecting group and a tosylate (Ots) functional group. The tosylate is an excellent leaving group, making this reagent highly effective for nucleophilic substitution reactions.[2][3] It is commonly used in bioconjugation and is particularly popular as a linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][4]
Q2: What are the most common side reactions when using this compound?
The primary side reactions stem from the high reactivity of the tosylate leaving group. The most common competing reactions are:
-
Elimination (E2/E1): Formation of an alkene (vinyl ether) instead of the desired substitution product. This is particularly prevalent with strong, sterically hindered bases or at elevated temperatures.[5]
-
Hydrolysis/Solvolysis: Reaction with water or other protic solvents (like alcohols) in the reaction mixture, which leads to the formation of Benzyl-PEG5-alcohol.[5]
-
Over-alkylation: When reacting with primary or secondary amines, the initial product can act as a nucleophile and react with another molecule of this compound, leading to undesired di- or tri-PEGylated species.[6]
Q3: How can I minimize or prevent elimination side reactions?
Elimination reactions compete directly with the desired substitution reaction.[2][3] To favor substitution over elimination, consider the following strategies:
-
Choice of Base/Nucleophile: Use a strong, but non-bulky nucleophile.[5] Sterically hindered bases, such as potassium tert-butoxide, strongly favor elimination.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.[5]
-
Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or acetone, which are known to accelerate SN2 reactions.[5][7]
Q4: How do I prevent hydrolysis of this compound?
Hydrolysis converts the reagent into its corresponding alcohol, rendering it inactive for the desired conjugation.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents is critical.[5] Glassware should be oven-dried or flame-dried before the experiment.
-
Solvent Choice: Employ polar aprotic solvents (e.g., DMF, DMSO) instead of polar protic solvents (e.g., water, methanol, ethanol) to minimize solvolysis.[5]
Q5: When reacting this compound with an amine, how can I avoid multiple PEGylations?
The newly formed amine product can be more nucleophilic than the starting amine, leading to over-alkylation.[6]
-
Control Stoichiometry: Use a large excess of the amine nucleophile relative to the this compound. This ensures that a molecule of the tosylate is statistically more likely to encounter a starting amine molecule rather than the mono-PEGylated product.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound.
Problem: Low yield of the desired conjugated product.
A low yield can be caused by several factors, often related to side reactions or reagent degradation.
| Potential Cause | Recommended Solution |
| Elimination Side Reaction | Use a less sterically hindered base/nucleophile. Lower the reaction temperature.[5] |
| Hydrolysis of Starting Material | Ensure all reagents, solvents, and glassware are anhydrous.[5] Switch to a polar aprotic solvent. |
| Insufficient Reactivity | If using a weak nucleophile, consider slightly increasing the temperature, but monitor closely for elimination products. Ensure the pH is appropriate for the chosen nucleophile (e.g., slightly basic for amines and thiols).[8] |
| Reagent Degradation | Store this compound under recommended conditions (-20°C, dry).[9] Avoid repeated freeze-thaw cycles. |
Problem: Mass spectrometry analysis shows a major byproduct with a mass corresponding to the loss of toluenesulfonic acid.
This is a strong indication that an elimination reaction has occurred, resulting in a terminal vinyl ether on the PEG chain.
Caption: Troubleshooting workflow for elimination byproducts.
Problem: My purified product is contaminated with Benzyl-PEG5-OH.
This indicates that the starting material or an intermediate has undergone hydrolysis.
| Potential Cause | Recommended Solution |
| Moisture in Reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
| Protic Solvent Use | Avoid using protic solvents like water or alcohols as the primary reaction solvent.[5] |
| Aqueous Workup Issues | Minimize the time the product is in contact with water during extraction and purification. Ensure the reaction has gone to completion before quenching with water. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a starting point for the conjugation of an amine-containing molecule to this compound.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvent (e.g., Dimethylformamide - DMF).
-
Dissolve the amine-containing substrate in anhydrous DMF (e.g., to a final concentration of 10-50 mM).
-
To this solution, add 3-5 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).
-
-
Reaction:
-
In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirring solution of the amine substrate at room temperature under an inert atmosphere.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC) to check for the consumption of the starting material and the formation of the desired product.
-
-
Workup and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and washed with water or brine to remove excess amine and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Reaction Visualization
The following diagram illustrates the intended reaction pathway versus the common side reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. interchim.fr [interchim.fr]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Improving PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene glycol (PEG) linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My PROTAC's solubility has not significantly improved after incorporating a PEG linker. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Suboptimal PEG Linker Length: The length of the PEG linker is a critical determinant of a PROTAC's physicochemical properties.[1] A linker that is too short may not provide a sufficient hydration shell to overcome the lipophilicity of the parent molecule.
-
High Lipophilicity of Warhead or Ligand: If the warhead (targeting the protein of interest) or the E3 ligase ligand are exceptionally lipophilic, a standard PEG linker may be insufficient to improve the overall solubility of the PROTAC.
-
Suggested Solution: Consider chemical modifications to the warhead or ligand to introduce more polar groups.[5] Alternatively, explore the use of branched or longer PEG chains.
-
-
Aggregation: High concentrations of PROTACs, even with PEG linkers, can sometimes lead to the formation of aggregates, which effectively reduces solubility.[6]
-
Suggested Solution: Measure solubility at various concentrations. If aggregation is suspected, dynamic light scattering (DLS) can be used to detect aggregates. Modifying the linker or formulation with surfactants may help mitigate this issue.[]
-
-
Linker Attachment Points: The points at which the linker is attached to the two ligands can influence how the PEG chain orients itself and its effectiveness at shielding hydrophobic regions.
-
Suggested Solution: If synthetically feasible, design and synthesize PROTACs with alternative linker attachment points to assess the impact on solubility.
-
Issue 2: I've improved solubility with a long PEG linker, but now my PROTAC shows poor cell permeability and low efficacy. What's the trade-off and how can I optimize it?
The Solubility-Permeability Trade-off:
There is a complex and delicate balance between a PROTAC's solubility and its ability to permeate cell membranes.[4] While hydrophilic PEG linkers significantly enhance aqueous solubility, they can also increase the polar surface area, which may hinder passive diffusion across the lipophilic cell membrane.[7][8]
Optimization Strategies:
-
Systematic Linker Length Analysis: The relationship between PEG linker length and permeability is not always linear. Studies have shown that shorter linkers often result in more permeable compounds.[8][9] However, some longer, flexible PEG linkers can adopt folded conformations that shield their polar surface area, improving cell permeability.[4][5]
-
Suggested Solution: Test a range of PEG linker lengths and measure both solubility and cell permeability (e.g., using a Caco-2 permeability assay) to find an optimal balance.[10]
-
-
Hybrid Linkers: Combine PEG units with more hydrophobic alkyl chains to create a hybrid linker. This can help balance hydrophilicity for solubility and lipophilicity for permeability.[11]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex needed for degradation.[7][12] This "hook effect" can lead to reduced efficacy. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this.[7]
-
Suggested Solution: Perform dose-response experiments across a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and observe if a hook effect is present.[7]
-
Issue 3: My PEGylated PROTAC appears to be unstable in my assay buffer or during in vitro metabolic assays. How can I assess and improve its stability?
Potential Causes and Solutions:
-
Chemical Instability: Certain chemical motifs within the PROTAC, including some linker chemistries, can be susceptible to hydrolysis in aqueous solutions.[6]
-
Suggested Solution: Assess the chemical stability by incubating the PROTAC in relevant buffers (e.g., PBS, cell culture media) over time and quantifying the parent compound using LC-MS. If instability is confirmed, consider using more stable linker chemistries, such as those incorporating triazoles or other heterocyclic scaffolds.[13][14]
-
-
Metabolic Instability: Linkers, particularly long and flexible ones, can be sites of metabolic modification by enzymes like Cytochrome P450s (CYPs), especially in in vitro assays using human liver microsomes (HLM).[6]
-
Suggested Solution: Conduct an in vitro metabolic stability assay with HLM to determine the rate of degradation.[6] To improve stability, consider incorporating more metabolically robust motifs into the linker, such as cyclic structures (e.g., piperazine), or using shorter PEG chains.[6][14] Deuteration at metabolically vulnerable positions can also be explored.
-
Data Presentation
Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Properties
This table summarizes fictionalized but representative data to illustrate the general trends observed when varying PEG linker length. The optimal length is highly dependent on the specific PROTAC system.[1]
| PROTAC Variant | Linker Composition | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Target Degradation DC₅₀ (nM) |
| PROTAC-A1 | Alkyl Chain (8 atoms) | < 1 | 5.2 | 550 |
| PROTAC-A2 | PEG2 | 15 | 3.8 | 120 |
| PROTAC-A3 | PEG4 | 85 | 2.1 | 25 |
| PROTAC-A4 | PEG6 | 150 | 1.5 | 45 |
| PROTAC-A5 | PEG10 | > 200 | 0.8 | 150 (Hook Effect Observed) |
Data is illustrative and intended to show general trends.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Optimization.
Caption: Logic Diagram for Troubleshooting PROTACs.
Experimental Protocols
Kinetic Solubility Assay using Nephelometry
This protocol outlines a common method to determine the kinetic solubility of a PROTAC, which measures the solubility of a compound after it is precipitated from a DMSO stock solution into an aqueous buffer.
Objective: To determine the concentration at which a PROTAC compound begins to precipitate from an aqueous buffer, providing a measure of its kinetic solubility.
Materials:
-
Test PROTAC compound and control compounds
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Nephelometer or plate reader with nephelometry capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test PROTAC in 100% DMSO.
-
Create a serial dilution series from the 10 mM stock in 100% DMSO. Typical final concentrations to test in the assay might range from 0.1 µM to 200 µM.
-
-
Sample Addition:
-
Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
-
Using a liquid handler or multichannel pipette, add 2 µL of the DMSO stock solutions (from the serial dilution) to the PBS-containing wells. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
-
Incubation and Measurement:
-
Immediately after adding the compound, shake the plate for 2 minutes.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the light scattering of each well using a nephelometer. Record the nephelometric turbidity units (NTU).
-
-
Data Analysis:
-
Plot the NTU values against the logarithm of the PROTAC concentration.
-
The kinetic solubility is defined as the concentration at which the NTU signal begins to rise significantly above the baseline (background scattering of the buffer/DMSO). This can be determined by identifying the "break point" in the curve or by setting a threshold NTU value.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal PEG linker length for improving PROTAC solubility?
There is no single "optimal" length; it is highly dependent on the specific target protein, E3 ligase, and the physicochemical properties of the two ligands.[1] While longer PEG chains generally lead to higher aqueous solubility, they can negatively impact cell permeability and may not be ideal for efficient ternary complex formation.[3][8] A common starting point for optimization is to screen a range of lengths, such as PEG2, PEG4, and PEG6.[]
Q2: How do I experimentally measure the solubility of my PROTAC?
Several methods can be used. For high-throughput screening in early discovery, kinetic solubility assays like nephelometry (as described above) are common.[15] For a more precise measurement, thermodynamic solubility assays are used. This typically involves incubating an excess amount of the solid compound in a buffer until equilibrium is reached, then separating the solid and measuring the concentration of the dissolved compound in the supernatant via LC-MS or UV-Vis spectroscopy.[]
Q3: Besides solubility, what other properties does a PEG linker affect?
The linker is a critical component that influences nearly all aspects of a PROTAC's function.[13] Beyond solubility, a PEG linker affects:
-
Cell Permeability: As discussed, there is a trade-off between the hydrophilicity imparted by PEG and the ability to cross the cell membrane.[4]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the PROTAC to orient the target protein and E3 ligase correctly for a stable and productive ternary complex.[17][18]
-
Pharmacokinetics (PK): The linker influences metabolic stability and other drug-like properties, which in turn affect the overall PK profile of the PROTAC.[18]
-
Selectivity: In some cases, the linker can impart selectivity for degrading one protein over a closely related one.[14]
Q4: Are there alternatives to PEG linkers for improving solubility?
Yes, while PEG is the most common hydrophilic linker, other strategies are used.[14] These include incorporating other polar or ionizable groups into the linker, such as piperazines, piperidines, or pyridines, which can improve solubility by introducing basic centers that are protonated at physiological pH.[14][19] Other hydrophilic polymers, such as polysaccharides or poly(amino acids), are also being explored as alternatives to PEG.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 17. The Essential Role of Linkers in PROTACs [axispharm.com]
- 18. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 20. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 21. benchchem.com [benchchem.com]
Benzyl-PEG5-Ots degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG5-Ots. The information is designed to help you anticipate and resolve potential issues related to the stability and use of this PROTAC linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a benzyl-protected polyethylene glycol (PEG) chain with a terminal tosylate (Ots) group. The PEG spacer enhances solubility and provides conformational flexibility to the resulting PROTAC molecule, while the tosylate serves as a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of a ligand for a target protein or an E3 ligase.
Q2: What are the primary degradation pathways for this compound?
This compound has three main components susceptible to degradation: the benzyl ether, the PEG chain, and the tosylate group. The primary degradation pathways are:
-
Hydrolysis of the Tosylate Group: The tosylate is a good leaving group and can be susceptible to hydrolysis, especially in the presence of water or other nucleophiles, leading to the formation of Benzyl-PEG5-OH and p-toluenesulfonic acid. This reaction is accelerated in protic solvents and under non-neutral pH conditions.
-
Oxidative Degradation of the PEG Chain: The polyethylene glycol chain is prone to auto-oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.
-
Cleavage of the Benzyl Ether: The benzyl ether is generally stable but can be cleaved under strongly acidic or oxidative conditions.[1] It is also susceptible to cleavage by catalytic hydrogenolysis (e.g., using H₂/Pd).[1]
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
Low yield of the desired conjugated product.
-
Presence of starting material (this compound) and/or Benzyl-PEG5-OH in the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure the linker is of high purity and has been stored correctly. It is advisable to use a fresh batch or re-purify if degradation is suspected. |
| Hydrolysis of the Tosylate Group | Use anhydrous solvents (e.g., DMF, DMSO, acetonitrile) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. Avoid protic solvents like water or alcohols if they are not part of the reaction mechanism.[2] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While heating can increase the reaction rate, it can also accelerate the degradation of this compound.[2] Consider running the reaction at a lower temperature for a longer duration. |
| Weak Nucleophile | The tosylate requires a sufficiently strong nucleophile for efficient displacement. If using a weak nucleophile, consider using a stronger base to deprotonate it or choose a more reactive derivative of your molecule. |
| Steric Hindrance | If the nucleophile is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, but be mindful of potential degradation. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots on TLC or unexpected peaks in LC-MS analysis of the purified product.
-
Difficulty in purifying the final PROTAC molecule.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation during Reaction/Workup | Minimize reaction and workup times. Avoid exposure to strong acids, bases, or oxidizing agents during purification.[1] Use buffered solutions if pH control is critical. |
| Oxidative Degradation of PEG Chain | Degas solvents before use to remove dissolved oxygen. Consider adding a radical scavenger or antioxidant, such as BHT, if compatible with your reaction. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material. |
| Side Reactions | Be aware of potential side reactions of your specific nucleophile with the tosylate or other functional groups present. |
Degradation Pathways and Prevention
The stability of this compound is crucial for its successful application. Below are the key degradation pathways and strategies to mitigate them.
Hydrolysis of the Tosylate Group
The tosylate group is an excellent leaving group, but this reactivity also makes it susceptible to hydrolysis, especially in the presence of water or other nucleophiles.
Prevention:
-
Use Anhydrous Conditions: Always use anhydrous solvents and reagents, and perform reactions under an inert atmosphere.
-
Control pH: Maintain a neutral pH whenever possible, as both acidic and basic conditions can catalyze hydrolysis.
-
Solvent Choice: Prefer polar aprotic solvents like DMF, DMSO, or acetonitrile over polar protic solvents like water and alcohols for reactions and storage of solutions.[2]
Oxidative Degradation of the PEG Chain
The ether linkages in the PEG chain are susceptible to oxidation, which can be initiated by light, heat, or transition metals. This process can lead to chain scission and the formation of various degradation products.
Prevention:
-
Storage: Store this compound in a cool, dark place under an inert atmosphere.[1]
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and store under nitrogen or argon.
-
Avoid Metal Contamination: Use high-purity reagents and solvents to minimize transition metal contamination.
Cleavage of the Benzyl Ether
The benzyl ether is a protecting group for one end of the PEG chain. While generally stable, it can be cleaved under certain conditions.
Prevention:
-
Avoid Strong Acids: Use mild reaction and workup conditions. If an acidic step is necessary, use the mildest possible conditions and monitor the reaction closely for benzyl ether cleavage.[3]
-
Avoid Reductive Cleavage: Be mindful of reagents that can cause hydrogenolysis if the benzyl group needs to be retained.
-
Orthogonal Protecting Groups: In multi-step syntheses, choose protecting groups that can be removed under conditions that do not affect the benzyl ether.
Storage and Handling Recommendations
Proper storage and handling are critical to prevent the degradation of this compound.
| Condition | Solid Form | In Solution |
| Temperature | -20°C for long-term storage.[1] | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1] |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Use degassed anhydrous solvents and store under an inert atmosphere. |
| Light | Protect from light by storing in an amber vial or in the dark.[1] | Protect from light by using amber vials or wrapping the container in foil. |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous solvents. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by LC-MS
This protocol provides a general method for assessing the stability of this compound under various stress conditions (forced degradation).[4]
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at a controlled temperature.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to UV light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
LC-MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the UV absorbance (e.g., at 254 nm) and mass spectrometry data.
-
-
Data Analysis: Compare the chromatograms and mass spectra of the stressed samples to the time-zero sample to identify degradation products and calculate the percentage of degradation.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for reacting this compound with a nucleophile (e.g., an amine or thiol).
Materials:
-
This compound
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (if required, e.g., DIPEA for amines)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the nucleophile in the anhydrous solvent under an inert atmosphere.
-
If required, add a base and stir for a few minutes.
-
Add a solution of this compound (typically 1.0-1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 50°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a buffered solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
References
Technical Support Center: Overcoming Steric Hindrance in PROTAC Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your Proteolysis Targeting Chimera (PROTAC) linker design experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC shows good binary binding to the target protein and E3 ligase but fails to induce significant degradation. What could be the cause?
A1: This is a common issue often pointing to problems with ternary complex formation, where steric hindrance is a primary suspect. A PROTAC's efficacy relies on its ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase), not just on its binary binding affinities.[1][2]
Troubleshooting Steps:
-
Evaluate Ternary Complex Formation: The first step is to confirm whether a ternary complex is forming in your system.
-
Possible Cause: The linker may be too short, causing a steric clash between the target protein and the E3 ligase, preventing them from binding the PROTAC simultaneously.[][4][5][6] Conversely, a linker that is too long or overly flexible might lead to an unstable, non-productive complex.[][4]
-
Solution: Employ biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell NanoBRET™ assays to measure ternary complex formation and stability.[7] Positive cooperativity (α > 1), where the presence of one protein enhances the binding of the other, is a strong indicator of a productive complex.[8]
-
-
Systematically Vary Linker Length: The distance and orientation between the target and the E3 ligase are critical.
-
Possible Cause: The current linker length is suboptimal, leading to steric repulsion.
-
Solution: Synthesize a series of PROTACs with systematically varied linker lengths (e.g., using PEG or alkyl chains of different unit numbers).[1] It is often recommended to start with a longer linker and gradually decrease the length to identify the sharp activity cutoff point, which indicates the onset of a potency-abolishing steric clash.[5][9][10] The most potent PROTACs are often found just before this cutoff.[9]
-
-
Re-evaluate Linker Attachment Points: The "exit vector" from the warhead and the E3 ligase ligand dramatically influences the geometry of the ternary complex.[1][6]
-
Possible Cause: The current attachment point forces the linker into a conformation that promotes a steric clash between the recruited proteins.
-
Solution: Analyze co-crystal structures (if available) or use computational modeling to identify alternative, solvent-exposed positions on the ligands for linker attachment.[5][6] Synthesize and test PROTACs with these new exit vectors to see if degradation activity is rescued.
-
Q2: How do I systematically optimize a PROTAC linker to overcome potential steric clashes?
A2: A systematic approach is crucial for efficiently navigating the complex structure-activity relationships (SAR) of PROTAC linkers.[9] This involves iterative cycles of design, synthesis, and testing.
Troubleshooting Workflow:
The following workflow provides a structured approach to linker optimization.
Caption: A workflow for troubleshooting and optimizing PROTACs with poor degradation activity.
Q3: My PROTAC shows a pronounced "hook effect." Could this be related to steric hindrance?
A3: Yes, a strong hook effect, where degradation efficiency decreases at high PROTAC concentrations, can be exacerbated by sterically hindered or non-cooperative ternary complexes.[8][11][12]
Explanation:
At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and PROTAC-E3 Ligase) that cannot assemble into the required ternary complex.[12] If the ternary complex is sterically strained and lacks stabilizing protein-protein interactions (low cooperativity), it is less able to compete with the formation of these unproductive binary complexes, resulting in a more pronounced hook effect.[8][11]
Troubleshooting Steps:
-
Improve Ternary Complex Cooperativity: The most effective way to mitigate the hook effect is to design a PROTAC that promotes favorable protein-protein interactions within the ternary complex.[11]
-
Solution: Modify the linker's length, rigidity, and exit vector to reorient the two proteins. The goal is to create new, stabilizing interactions at the protein-protein interface. Computational modeling can be a valuable tool to predict orientations that enhance cooperativity.[2]
-
Solution: Consider introducing more rigid linker elements (e.g., piperidine/piperazine rings, phenyl rings).[13] While this can sometimes impair degradation if flexibility is required, a rigid linker can also pre-organize the PROTAC into a conformation that favors a productive and cooperative ternary complex, thereby reducing the entropic penalty of its formation.
-
-
Confirm Target Engagement in Cells: Ensure the observed effect is not due to off-target toxicity or other artifacts at high concentrations.
-
Solution: Use cellular thermal shift assays (CETSA) to confirm that the PROTAC is engaging the target protein at the concentrations where the hook effect is observed.[14]
-
Data Presentation: Impact of Linker Modification
Systematic modification of the linker is a cornerstone of PROTAC optimization. The following tables provide examples of how linker length and composition can quantitatively affect degradation performance.
Table 1: Effect of Linker Length on Target Protein Degradation Data is representative and compiled for illustrative purposes based on trends observed in literature.[4][15][16]
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | BRD4 | CRBN | PEG | 8 (2 units) | > 1000 | < 20 |
| PROTAC-A2 | BRD4 | CRBN | PEG | 12 (3 units) | 150 | 75 |
| PROTAC-A3 | BRD4 | CRBN | PEG | 16 (4 units) | 25 | > 95 |
| PROTAC-A4 | BRD4 | CRBN | PEG | 20 (5 units) | 90 | 85 |
| PROTAC-B1 | ERα | VHL | Alkyl | 12 | 250 | 60 |
| PROTAC-B2 | ERα | VHL | Alkyl | 16 | 50 | > 90 |
| PROTAC-B3 | ERα | VHL | Alkyl | 21 | 400 | 55 |
Note: DC50 is the concentration for 50% degradation; Dmax is the maximum degradation observed.
Table 2: Key Biophysical Parameters for Troubleshooting These parameters are critical for diagnosing issues related to steric hindrance.[8]
| Parameter | Description | Desirable Outcome | Common Assay(s) |
| Binary Affinity (Kd) | Binding strength of PROTAC to individual proteins. | Necessary but not sufficient for degradation. | ITC, SPR, FP |
| Ternary Complex Affinity (Kd) | Stability of the fully formed ternary complex. | Low Kd indicates a stable complex. | ITC, SPR, NanoBRET |
| Cooperativity (α) | How binding of one protein affects the other. | α > 1 (Positive) is highly desirable. | ITC, SPR |
Experimental Protocols
Key Experiment: Western Blot for PROTAC-Induced Degradation
This protocol provides a standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.[17]
1. Materials
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels, electrophoresis and transfer equipment, PVDF or nitrocellulose membranes
2. Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC compounds in cell culture medium.
-
Treat cells with the PROTACs or vehicle control for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[17]
-
Normalize the protein concentration of all samples using lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add the appropriate volume of Laemmli sample buffer to your normalized lysates (e.g., add 1/3 volume of 4x buffer).
-
Boil samples at 95-100°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation.
-
Visualizations
Conceptual Diagram: Productive vs. Sterically Hindered Ternary Complex
Caption: Steric hindrance from a suboptimal linker can prevent productive ternary complex formation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: The Role of Linker Flexibility in PROTAC-Mediated Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Benzyl-PEG5-Ots linker's flexibility on the formation of Proteolysis Targeting Chimera (PROTAC) ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a linker in a PROTAC?
A PROTAC molecule is composed of three parts: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not just a passive spacer; it is a critical determinant of the PROTAC's efficacy.[2][3] Its length, composition, flexibility, and attachment points influence the formation, stability, and geometry of the crucial POI-PROTAC-E3 ligase ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[3][4][5]
Q2: What are the characteristics of a this compound linker?
This compound is a PROTAC linker that utilizes a polyethylene glycol (PEG) chain.[6] PEG-based linkers are known for their flexibility and for imparting hydrophilicity, which can improve the solubility of the PROTAC molecule.[3][4] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[4] The benzyl group can be used for protection, while the tosylate (Ots) group is a good leaving group, facilitating covalent attachment during synthesis.
Q3: How does the flexibility of a PEG-based linker, like this compound, impact ternary complex formation?
The flexibility of a PEG linker has both advantages and disadvantages:
-
Advantages: Conformational flexibility allows the PROTAC to more easily span the distance between the target protein and the E3 ligase, potentially increasing the rate of initial ternary complex formation.[1][4] This adaptability can help overcome suboptimal binding orientations.
-
Disadvantages: High flexibility can lead to a significant entropic penalty upon binding into a more rigid ternary complex structure. This can decrease the overall stability of the complex.[4] Furthermore, very flexible linkers might not sufficiently restrict the relative orientations of the POI and E3 ligase to favor a productive conformation for ubiquitin transfer.[7]
Q4: What is "cooperativity" and how does linker flexibility affect it?
Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the binding of the other protein (the POI).[8]
-
Positive Cooperativity (α > 1): The formation of the ternary complex is favored over the individual binary complexes. This is often the result of favorable protein-protein interactions between the POI and the E3 ligase, which are optimally positioned by the linker.[4][8]
-
Negative Cooperativity (α < 1): The binding of the second protein is weaker than its binary interaction, often due to steric clashes or unfavorable interactions induced by the linker.[8]
A flexible linker like this compound can either promote or hinder cooperativity. While it might allow the proteins to find a favorable interface, it can also permit unproductive binding modes. The optimal degree of flexibility is specific to each POI-E3 ligase pair.[7]
Troubleshooting Guide
Problem: No or low target protein degradation is observed with my PROTAC utilizing a this compound linker.
This is a common issue that can stem from several factors related to the ternary complex.
-
Possible Cause 1: Inefficient Ternary Complex Formation.
-
Troubleshooting Step: Confirm that the PROTAC can physically bridge the target protein and the E3 ligase. Use a biophysical assay like TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) to directly measure ternary complex formation in a biochemical setting.[9][10][11][]
-
Suggested Solution: The this compound linker may be too flexible or not the optimal length. Synthesize and test analogs with more rigid linkers (e.g., containing piperazine or cycloalkane moieties) or different length PEG chains to see if this improves ternary complex stability and degradation.[2][7][]
-
-
Possible Cause 2: Unproductive Ternary Complex Geometry.
-
Troubleshooting Step: A complex may form, but it may not be correctly oriented for the E3 ligase to transfer ubiquitin to the target protein's lysine residues.[11]
-
Suggested Solution: Perform an in vitro ubiquitination assay to determine if the target protein is ubiquitinated in the presence of the PROTAC, E3 ligase, E1, E2, and ubiquitin.[11] If no ubiquitination occurs despite complex formation, this strongly suggests a geometric problem, necessitating a linker redesign.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Troubleshooting Step: PROTACs are often large molecules that may not efficiently cross the cell membrane.[11]
-
Suggested Solution: Evaluate cell permeability using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in live cells.[9] While PEG linkers can improve solubility, excessive flexibility can sometimes negatively impact permeability. Modifying the linker to balance flexibility with other physicochemical properties may be necessary.[4]
-
Problem: A "hook effect" is observed in my dose-response experiments.
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[11]
-
Possible Cause: Formation of Binary Complexes.
-
Explanation: At excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 Ligase) rather than the productive ternary complex.[9][11]
-
Troubleshooting Step: Perform a wide dose-response experiment to clearly identify the optimal concentration range and the characteristic bell-shaped curve of the hook effect.[11]
-
Suggested Solution: Design PROTACs that exhibit higher positive cooperativity. A highly cooperative PROTAC will favor the ternary complex even at higher concentrations, thus mitigating the hook effect.[11] This can be achieved by optimizing the linker to create favorable protein-protein interactions.
-
Data Presentation
The following tables present hypothetical, illustrative data for a series of PROTACs targeting Protein X, using CRBN as the E3 ligase. This data demonstrates how linker composition can affect key degradation parameters.
Table 1: Biophysical Characterization of PROTAC-Induced Ternary Complex
| PROTAC ID | Linker Composition | Binary Binding (Kd, POI, nM) | Binary Binding (Kd, E3, nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-A | This compound (Flexible) | 150 | 800 | 75 | 2.0 |
| PROTAC-B | Alkyl-C8 (Flexible) | 160 | 850 | 250 | 0.6 |
| PROTAC-C | Piperazine-based (Rigid) | 140 | 790 | 30 | 4.7 |
| PROTAC-D | Benzyl-PEG3-Ots (Shorter) | 155 | 820 | 400 | 0.4 |
Table 2: Cellular Activity of PROTACs
| PROTAC ID | Linker Composition | Max Degradation (Dmax, %) | Degradation Potency (DC50, nM) | Hook Effect |
| PROTAC-A | This compound (Flexible) | 85% | 90 | Moderate |
| PROTAC-B | Alkyl-C8 (Flexible) | 40% | 550 | Severe |
| PROTAC-C | Piperazine-based (Rigid) | >95% | 15 | Minimal |
| PROTAC-D | Benzyl-PEG3-Ots (Shorter) | 25% | >1000 | N/A |
Data is for illustrative purposes only. These tables show that the rigid linker (PROTAC-C) resulted in the highest cooperativity and best degradation potency, suggesting it creates the most stable and productive ternary complex. The flexible this compound linker (PROTAC-A) was effective, but the less-optimal flexibility of the alkyl linker (PROTAC-B) led to negative cooperativity and poor degradation.
Experimental Protocols
1. TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to quantify ternary complex formation.
-
Methodology:
-
Reagents:
-
Tagged POI (e.g., His-tagged) and tagged E3 Ligase (e.g., GST-tagged).
-
Terbium (Tb)-conjugated anti-His antibody (Donor).
-
Fluorescein- or Bodipy-conjugated anti-GST antibody (Acceptor).
-
PROTAC dissolved in DMSO.
-
Assay Buffer (e.g., PBS, 0.01% BSA).
-
-
Procedure:
-
Prepare a solution containing the tagged POI and the tagged E3 ligase complex in assay buffer.
-
In a microplate (e.g., 384-well), add serial dilutions of the PROTAC.
-
Add the protein mixture to the wells containing the PROTAC.
-
Add the donor (anti-His-Tb) and acceptor (anti-GST-Fluor) antibodies.
-
Incubate for a set period (e.g., 1-4 hours) at room temperature, protected from light, to allow for complex formation.
-
Read the plate on a TR-FRET-compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).
-
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates the formation of the ternary complex.
-
2. In Vitro Pull-Down Assay to Confirm Complex Formation
This assay provides qualitative evidence of the PROTAC-induced ternary complex.[14]
-
Methodology:
-
Reagents:
-
Purified, tagged E3 ligase (e.g., FLAG-VHL).
-
Purified, untagged target protein (POI).
-
Anti-FLAG magnetic beads.
-
PROTAC dissolved in DMSO.
-
Lysis/Wash Buffer.
-
Elution Buffer (e.g., containing 3x FLAG peptide).
-
-
Procedure:
-
Incubate the tagged E3 ligase, the POI, and the PROTAC (or DMSO control) in binding buffer for 1-2 hours at 4°C to allow complex formation.
-
Add anti-FLAG magnetic beads and incubate for another 1-2 hours at 4°C to capture the E3 ligase and any associated proteins.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluate using SDS-PAGE and Western Blotting, probing for both the E3 ligase and the POI.
-
-
Data Analysis: The presence of the POI in the eluate of the PROTAC-treated sample (and its absence in the DMSO control) confirms the formation of the ternary complex.[15]
-
Visualizations
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Caption: A logical troubleshooting workflow for lack of PROTAC-mediated degradation.
Caption: A simplified experimental workflow for a TR-FRET based ternary complex assay.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Benzyl-PEG5-Ots Reaction Mixtures
This guide provides troubleshooting strategies and detailed protocols for researchers encountering difficulties in the purification of Benzyl-PEG5-Ots. The unique properties of PEGylated compounds—namely their polarity, potential for polydispersity, and tendency to streak on silica gel—often complicate standard purification procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows a long streak instead of a distinct spot for my product. What's causing this and how can I fix it?
A1: Streaking on TLC is a common issue with PEGylated compounds. It's often caused by a combination of factors including overloading the TLC plate, interactions with the silica gel, and the use of an inappropriate solvent system.
-
Overloading: PEG-containing compounds can saturate the stationary phase easily. Try spotting a much more dilute solution of your crude reaction mixture.
-
Solvent System: Standard solvent systems like ethyl acetate/hexane may not be optimal.[1] PEGylated molecules are often highly polar and require more polar eluents to move cleanly. Try systems like Dichloromethane (DCM)/Methanol or Chloroform/Methanol.[1] Sometimes, a gradient of ethanol/isopropanol in chloroform provides better separation.[1]
-
Silica Interaction: The ether oxygens in the PEG chain can chelate with the silanol groups on the silica surface, causing tailing. Adding a small amount (0.5-1%) of a competitive binder like triethylamine (TEA) or pyridine to your eluent can mitigate this effect by neutralizing acidic sites on the silica.[2][3]
Q2: I'm having trouble separating the this compound product from the unreacted Benzyl-PEG5-OH starting material. How can I improve separation?
A2: The starting material and product often have very similar polarities, making separation challenging.
-
Optimize TLC: Systematically test various solvent systems to maximize the difference in Rf values (ΔRf) between the two spots. A good starting point for polar compounds is a mixture of DCM and methanol.[2] If separation is still poor, consider trying different solvent classes altogether, such as toluene-based systems.[4]
-
Gradient Elution: During column chromatography, a shallow gradient elution is crucial. Start with a solvent system where the product has an Rf of ~0.15-0.2 on TLC and slowly increase the polarity.[3] This will help to resolve compounds with close Rf values.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like neutral alumina, which has different selectivity and may improve separation.[5]
Q3: My product seems to be decomposing during silica gel column chromatography. What are the likely causes and solutions?
A3: Benzyl tosylates can be sensitive compounds, and the acidic nature of standard silica gel can catalyze their decomposition or hydrolysis.[5][6]
-
Neutralize the Silica: Deactivate the silica gel by preparing your column slurry in an eluent containing 1-2% triethylamine (TEA).[3][7] Flush the packed column with this neutralized eluent before loading your sample. This simple step can significantly improve recovery.
-
Minimize Contact Time: Run the flash chromatography as quickly as possible to reduce the time the sensitive tosylate spends on the acidic stationary phase.[7]
-
Use Alternative Media: If decomposition persists, switch to a less acidic stationary phase such as neutral alumina or Florisil.[5]
-
Avoid Chromatography: If possible, purification by recrystallization is the best way to avoid decomposition on a stationary phase.[5]
Q4: What are the primary impurities I should expect in my reaction mixture?
A4: Besides the starting alcohol, several side products can form during a tosylation reaction.
-
Unreacted Tosyl Chloride (TsCl): Excess TsCl is common. It can be quenched by adding a small amount of water or a primary/secondary amine to the reaction mixture before workup. On TLC, TsCl is UV active but stains poorly with iodine.[8]
-
Pyridinium Salt/Triethylammonium Hydrochloride: These salts are formed from the base used in the reaction (e.g., pyridine, triethylamine). They are typically removed by an aqueous workup, washing the organic layer with dilute acid (e.g., 0.5 M HCl) to remove pyridine or water to remove triethylammonium salts.[9]
-
Benzyl-PEG5-Cl (Chlorinated Byproduct): The chloride ion generated from tosyl chloride can act as a nucleophile and displace the newly formed tosylate, especially with reactive benzylic substrates.[5][10] Using a non-chlorinated solvent like toluene and minimizing reaction time and temperature can help reduce this side product.[5]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Flash Column Chromatography (Silica Gel) | Preparative Reversed-Phase HPLC (C18) |
| Primary Separation Principle | Adsorption (Polarity)[11] | Partitioning (Hydrophobicity)[] |
| Typical Sample Loading | High (milligrams to grams) | Low to Medium (micrograms to milligrams) |
| Resolution | Moderate; can be difficult for close spots | High; excellent for resolving isomers and impurities[] |
| Common Mobile Phases | Hexane/Ethyl Acetate, DCM/Methanol[2] | Acetonitrile/Water, Methanol/Water (often with 0.1% TFA)[13] |
| Primary Challenge | Product streaking and potential decomposition on acidic silica.[1][5] | Removing water from collected fractions (lyophilization). |
| Best For | Large-scale purification of moderately pure material. | High-purity separation of small, valuable samples. |
Table 2: Recommended TLC Solvent Systems for Polar Compounds
| Solvent System | Ratio (v/v) | Target Compounds | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | Polar compounds[2] | Good starting point for PEG-tosylates. Adjust ratio for optimal Rf. |
| Ethyl Acetate / Hexane | 50:50 to 100% EtOAc | "Normal" polarity compounds[2] | May cause streaking with PEGs but is a standard system to try. |
| Chloroform / Methanol | 95:5 | Polar compounds[1] | Can provide tighter spots than DCM/MeOH for some compounds. |
| 10% NH4OH in MeOH / DCM | 1:99 to 10:90 | Very polar or basic compounds[14] | The ammonia helps to reduce tailing for amine-containing compounds. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Neutralized Silica Gel
This protocol is designed to minimize product degradation and improve separation.
-
Solvent System Selection: Develop a mobile phase using TLC that provides good separation between this compound and its major impurities, aiming for a product Rf of 0.2-0.3. A common starting point is 2-5% Methanol in Dichloromethane.[2]
-
Slurry Preparation: Prepare the mobile phase and add 1% triethylamine (v/v) to it. In a separate beaker, create a slurry of silica gel using this neutralized mobile phase.
-
Column Packing: Pack a glass column with the prepared slurry. Ensure even packing to avoid channels.
-
Equilibration: Elute the packed column with 2-3 column volumes of the neutralized mobile phase to ensure the entire stationary phase is deactivated.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if necessary). Adsorb this solution onto a small amount of silica gel ("dry loading") or load the solution directly onto the top of the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Begin elution with the selected mobile phase. If separation from a less polar impurity is difficult, you may start with a less polar solvent mixture and gradually increase the polarity (gradient elution).[3]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature (≤ 30°C) to prevent thermal degradation of the product.[7]
Protocol 2: General Preparative HPLC Method
This method is suitable for achieving high purity on a smaller scale.
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[13]
-
Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase composition (e.g., 50:50 A:B) or a solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Elution Gradient: Develop a gradient based on analytical HPLC runs. A typical gradient might be:
-
0-5 min: 30% B
-
5-35 min: 30% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 30% B (return to initial conditions)
-
-
Detection: Use a UV detector, monitoring at a wavelength appropriate for the benzyl group (e.g., 254 nm).[15]
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Post-Purification: Analyze the collected fractions for purity. Combine pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.
Visualizations
Caption: Troubleshooting workflow for TLC analysis of this compound.
Caption: General experimental workflow for this compound purification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Positioning Benzyl-PEG5-Ots in the Degradation Landscape
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. While the warhead and E3 ligase ligand dictate target engagement and the choice of degradation machinery, the linker connecting these two moieties is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of common PROTAC linker classes, with a focus on positioning Benzyl-PEG5-Ots within this landscape, supported by a summary of experimental data and detailed protocols for key evaluation assays.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker's role extends beyond merely connecting the two binding elements; its length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for the formation of a stable and productive ternary complex.[2][3] An inadequately short linker may cause steric hindrance, while an excessively long or overly flexible linker can lead to a decrease in the effective concentration required for efficient ubiquitination.[2]
Comparative Analysis of PROTAC Linker Types
The selection of a PROTAC linker is a critical step in the design of an effective protein degrader. Linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages. This compound falls within the flexible PEG-based linker class, incorporating a benzyl group that can add a degree of rigidity and potential for specific interactions.
| Linker Type | Representative Examples | Advantages | Disadvantages | Key Performance Characteristics |
| Flexible Linkers | ||||
| Alkyl Chains | Straight-chain or branched alkanes | - Synthetically accessible and easy to modify. - High degree of conformational flexibility.[4] | - Can be hydrophobic, potentially limiting aqueous solubility. - May have lower metabolic stability. | - Often used in initial screening to determine optimal linker length. - Can be effective but may require optimization for solubility and stability. |
| PEG (Polyethylene Glycol) Chains | This compound , Pomalidomide-PEG5-Azide[5] | - Improves hydrophilicity and aqueous solubility.[6] - Good biocompatibility. - Length can be easily and systematically varied.[4] | - May have reduced metabolic stability compared to alkyl linkers.[6] - Can be more challenging and costly to synthesize.[6] | - Widely used due to favorable solubility profiles. - The ethylene glycol units can participate in hydrogen bonding. |
| Rigid Linkers | ||||
| Cycloalkane-Based | Piperazine, piperidine, cyclohexane containing linkers | - Introduce rigidity, pre-organizing the PROTAC into an active conformation. - Can enhance water solubility and metabolic stability.[6] | - Synthesis can be more complex. - Reduced flexibility might hinder optimal ternary complex formation for some targets. | - Can lead to improved pharmacokinetic properties and bioavailability.[6] - May enhance selectivity by favoring a specific binding conformation. |
| Aromatic-Based | Phenyl, biphenyl containing linkers | - Provide planarity and rigidity. - Can participate in π-π stacking interactions to stabilize the ternary complex.[6] | - Can increase hydrophobicity. - May introduce challenges in achieving desired solubility. | - Often used to fine-tune binding geometry and overall linker length. |
| Triazole-Based | Linkers synthesized via "click chemistry" | - Metabolically stable.[6] - Straightforward to synthesize using copper-catalyzed azide-alkyne cycloaddition. | - The triazole ring is a rigid, planar structure which may not be optimal for all target-ligase pairs. | - Widely used for their synthetic tractability and stability. |
Positioning this compound
This compound is a PEG-based PROTAC linker.[7] The "PEG5" designation indicates a chain of five ethylene glycol units, which imparts hydrophilicity and flexibility. The benzyl group at one end can introduce a degree of rigidity and offers the potential for π-π stacking interactions with aromatic residues in the target protein or E3 ligase, which could contribute to the stability of the ternary complex. The tosylate (Ots) group is a good leaving group, facilitating the covalent attachment of the linker to a nucleophilic handle on either the warhead or the E3 ligase ligand during PROTAC synthesis.
Based on its structure, this compound offers a balance of properties:
-
Solubility: The PEG chain is expected to enhance the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.
-
Flexibility and Length: The 5-unit PEG chain provides considerable flexibility and a defined length, which is a critical parameter for optimizing degradation efficiency.
-
Potential for Specific Interactions: The benzyl group can engage in favorable interactions within the binding pockets of the target protein or E3 ligase.
Quantitative Data Summary
| Target Protein | E3 Ligase | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | PROTAC 1 | Not specified | < 1 | >90 | Burkitt's lymphoma (BL) cells[8] |
| BRD4 | VHL | PROTAC 17 | Not specified | Low nM range | >90 | Not specified[8] |
| BTK | CRBN | MT-802 | PEG-based (8 atoms) | ~9 | >99 | Namalwa[9] |
| BTK | CRBN | MT-809 | PEG-based (12 atoms) | ~12 | >99 | Namalwa[9] |
| EGFR | CRBN | Compound 15 | Alkyl-ether | 43.4 | >90 | A549[9] |
| EGFR | CRBN | Compound 16 | Alkyl-ether | 32.9 | 96 | A549[9] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficacy. These values are highly dependent on the specific PROTAC architecture and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are essential for the effective design and comparison of PROTACs. Below are detailed protocols for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]
1. Cell Treatment:
- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
- Normalize the protein concentration of all samples.
4. SDS-PAGE and Western Blotting:
- Denature protein samples by boiling in Laemmli sample buffer.[10]
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.[10]
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Generate a dose-response curve to determine the DC50 and Dmax values.[10]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.[9]
Surface Plasmon Resonance (SPR): [11][12]
-
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, both individually and in the ternary complex.
-
Protocol Outline:
-
Immobilize one protein (e.g., the E3 ligase) on the sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary binding affinity.
-
To assess ternary complex formation, inject the second protein partner (the POI) in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Isothermal Titration Calorimetry (ITC): [11][13]
-
Objective: To determine the thermodynamic parameters (affinity, enthalpy, and stoichiometry) of binary and ternary complex formation.
-
Protocol Outline:
-
Place one protein component (e.g., the E3 ligase) in the sample cell.
-
Titrate in the PROTAC to measure the heat change upon binding.
-
To measure ternary complex formation, titrate the PROTAC into a solution containing both the E3 ligase and the target protein.
-
NanoBRET™ Ternary Complex Assay: [14][15]
-
Objective: To measure the formation of the ternary complex in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer or protein (acceptor) are brought into proximity by the PROTAC.
-
Protocol Outline:
-
Co-express a NanoLuc® fusion of the target protein or E3 ligase and a HaloTag® fusion of the other partner in cells.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
Add the NanoBRET™ substrate and measure the donor and acceptor luminescence to calculate the BRET ratio.
-
Visualizing Key Processes
To better understand the mechanisms and workflows involved in PROTAC research, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. aragen.com [aragen.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Impact of Linker Composition on PROTAC Performance: A Comparative Guide to Benzyl-PEG5-Ots and Alkyl Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. These heterobifunctional molecules comprise a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase. This guide provides an objective comparison of two common linker types: the more sophisticated Benzyl-PEG5-Ots and traditional alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.
Comparative Analysis of Linker Types
The choice between a Benzyl-PEG-Ots linker and a simple alkyl chain can significantly impact the overall performance of a PROTAC. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability.[1] The inclusion of a benzyl group can introduce a degree of rigidity, potentially pre-organizing the PROTAC into a bioactive conformation and improving metabolic stability.[2] In contrast, alkyl linkers are synthetically straightforward and offer chemical stability, but their hydrophobicity can limit aqueous solubility and cellular uptake.[3]
A study by Farnaby et al. demonstrated that replacing a PEG unit in a SMARCA2/4-targeting PROTAC with a phenyl ring dramatically improved passive permeability and reduced efflux.[4] This highlights the potential of incorporating rigid aromatic structures, such as the benzyl group in this compound, to enhance pharmacokinetic properties. Furthermore, research on Bruton's tyrosine kinase (BTK)-targeting PROTACs has shown that a novel degrader with a rigid linker, which can be conceptually similar to a benzyl-containing linker, exhibited better solubility and bioavailability compared to those with more flexible linkers.[5][6]
The following table summarizes the key characteristics and performance metrics of PROTACs containing these different linker types, drawing on data from various studies. It is important to note that direct comparisons can be challenging due to variations in target proteins, E3 ligases, and experimental conditions across different research.[7]
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Quantitative Data |
| This compound | Contains a flexible PEG chain for solubility and a rigid benzyl group. | - Improved aqueous solubility and cell permeability due to the PEG component.[1] - The benzyl group can enhance metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[2] - May lead to improved pharmacokinetic properties. | - Can be more synthetically challenging and costly compared to simple alkyl linkers.[3] - The increased rigidity may not be optimal for all target-E3 ligase pairs, potentially hindering ternary complex formation if the geometry is not ideal. | In a study on SMARCA2/4 degraders, replacing a PEG unit with a phenyl ring significantly improved the permeability-efflux ratio.[4] |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | - Synthetically accessible and chemically stable.[3] - Length can be systematically and easily varied. | - Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[3] - Can be susceptible to oxidative metabolism. - May lead to non-specific binding due to high lipophilicity. | In a study by Cyrus et al. on ERα-targeting PROTACs, a 16-atom alkyl linker showed optimal degradation, with both shorter and longer linkers being less effective.[1] |
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This should encompass the assessment of key parameters, from initial binding to final protein degradation.
Western Blotting for Protein Degradation
Principle: This technique is used to quantify the amount of a specific protein in a cell lysate, providing a direct measure of PROTAC-induced degradation.
General Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with this compound or alkyl linkers) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using an appropriate substrate (e.g., chemiluminescent) and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.[8]
Cellular Permeability Assay (PAMPA)
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability of compounds.
General Protocol:
-
Preparation of Plates: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.
-
Compound Addition: The test PROTACs are added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and receiver wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.[8]
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Principle: ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the PROTAC, the target protein, and the E3 ligase.
General Protocol:
-
Protein and Compound Preparation: Purify the target protein and the E3 ligase. Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the target protein into the sample cell of the ITC instrument. Load the PROTAC into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
Ternary Complex Measurement: To measure ternary complex formation, the target protein can be pre-incubated with a saturating concentration of the PROTAC, and this complex is then titrated into the E3 ligase solution.
-
Data Analysis: The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[9]
Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Protein Degradation by PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than simply inhibiting them. This novel mechanism of action necessitates a robust and multifaceted validation process to confirm on-target degradation and assess the efficacy and specificity of these powerful molecules. This guide provides a comprehensive comparison of key assays used to validate PROTAC-mediated protein degradation, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to aid in experimental design and data interpretation.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides the highest degree of confidence in a PROTAC's performance. The choice of assay depends on various factors, including the stage of drug discovery, required throughput, and the specific questions being addressed.
| Assay | Throughput | Sensitivity | Cost | Complexity | Data Output |
| Western Blot | Low | Moderate | Moderate | Moderate | Semi-quantitative, endpoint |
| In-Cell Western (ICW) | Medium | Moderate to High | Moderate | Moderate | Quantitative, endpoint |
| ELISA | High | High | Low to Moderate | Low to Moderate | Quantitative, endpoint |
| Mass Spectrometry (Proteomics) | Low to Medium | High | High | High | Quantitative, global proteome |
| Flow Cytometry | Medium to High | High | Moderate | Moderate to High | Quantitative, single-cell, endpoint |
| HiBiT/NanoLuc Assays | High | High | Moderate | Low to Moderate | Quantitative, kinetic, live-cell |
Quantitative Data Summary for Key BRD4-Targeting PROTACs
The following table summarizes the degradation potency (DC50) and efficacy (Dmax) of several well-characterized PROTACs targeting the BET family of proteins, particularly BRD4. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| MZ1 | VHL | BRD4 | HeLa | 2-20 nM | >90% | [2] |
| dBET1 | CRBN | BRD2/3/4 | Kasumi-1 | 0.1483 µM (IC50) | >90% | [3][4] |
| dBET1 | CRBN | BRD2/3/4 | MV4-11 | 0.2748 µM (IC50) | >90% | [3][4] |
| dBET1 | CRBN | BRD2/3/4 | NB4 | 0.3357 µM (IC50) | >90% | [3][4] |
| dBET1 | CRBN | BRD2/3/4 | THP-1 | 0.3551 µM (IC50) | >90% | [3][4] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | <1 nM | Not Reported | [1][5] |
| ARV-825 | CRBN | BRD4 | 22RV1 | 0.57 nM | Not Reported | [1] |
| ARV-825 | CRBN | BRD4 | NAMALWA | 1 nM | Not Reported | [1] |
| ARV-825 | CRBN | BRD4 | CA46 | 1 nM | Not Reported | [1] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC validation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. ELISA Based Protein Ubiquitylation Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to In-Cell Efficacy Testing of PROTACs Featuring PEG-Based Linkers
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality designed to hijack the body's cellular machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and proteasomal degradation.[1]
This guide focuses on PROTACs incorporating polyethylene glycol (PEG) linkers, with a particular emphasis on structures analogous to those synthesized using reagents like Benzyl-PEG5-Ots. While "this compound" itself is a synthesis reagent where the tosylate group (-Ots) acts as a leaving group, the resulting PROTAC would feature a Benzyl-PEG5 linker moiety.[3] We will objectively compare the performance of PROTACs with varying PEG linker lengths against different protein targets and provide the experimental data and protocols necessary for their evaluation.
The Critical Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer; its length, composition, and rigidity are paramount for optimal degradation activity.[1] Key performance metrics for PROTACs include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.[4]
A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an unproductive complex geometry, resulting in inefficient ubiquitination.[1][5] PEG chains are frequently used due to their hydrophilicity, which can improve solubility, and the ease with which their length can be precisely controlled.[1][2] The inclusion of rigid elements, such as a benzyl group, can provide conformational restriction, which in some cases enhances ternary complex stability and potency.[2]
Quantitative Data Comparison: Impact of PEG Linker Length
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize experimental data from literature, illustrating how PEG linker length affects the degradation potency of PROTACs targeting different proteins.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
This series of PROTACs links an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The data demonstrates a clear dependency on linker length for degradation efficacy.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | 12-atom chain | >1000 | <20 |
| PROTAC B | 16-atom chain (approx. PEG-4) | 25 | >95 |
| PROTAC C | 20-atom chain (approx. PEG-6) | 100 | >90 |
| (Data synthesized from studies on ERα degradation where linker length was systematically varied. The exact DC50 and Dmax values are illustrative based on published trends.)[1] |
Table 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This series of Cereblon (CRBN)-recruiting PROTACs shows a non-linear relationship between PEG linker length and BRD4 degradation, highlighting the complexity of linker optimization.
| PROTAC Compound | Linker Composition | DC50 (nM) in H661 cells | Dmax (%) |
| BRD4 Degrader 1 | No PEG linker | <500 | >80 |
| BRD4 Degrader 2 | 1-2 PEG Units | >5000 | <40 |
| BRD4 Degrader 3 | 4 PEG Units | <500 | >85 |
| BRD4 Degrader 4 | 5 PEG Units | <500 | >85 |
| (Data adapted from a study demonstrating an unexpected pattern for CRBN-based BRD4 degraders.)[2] |
Visualizing PROTAC Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for interpreting efficacy data.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis of PROTAC efficacy.[1]
Experimental Protocols
Detailed and consistent protocols are essential for generating reproducible data.
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To semi-quantitatively measure the reduction in target protein levels after PROTAC treatment.[6][7]
Materials:
-
Relevant cell line (e.g., MCF7 for ERα, THP-1 for IRAK4)
-
PROTAC stock solution (in DMSO) and vehicle control (DMSO)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, PVDF membrane, and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-target protein, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate old medium from cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control protein. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control, and then calculate the percentage of degradation relative to the vehicle-treated sample.[6]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of target protein degradation on cell health and proliferation.
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well opaque-walled plate and allow them to attach overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and degradation kinetics (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each PROTAC concentration. Calculate the IC50 or GI50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Biophysical Methods for Studying Ternary Complex Formation with Benzyl-PEG5-Ots-Containing PROTACs
For researchers, scientists, and drug development professionals, understanding the formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ligase is paramount for the rational design of effective protein degraders. The linker component of a PROTAC, such as the polyethylene glycol (PEG)-based Benzyl-PEG5-Ots, plays a crucial role in dictating the geometry and stability of this complex. This guide provides a comparative overview of key biophysical methods to quantitatively assess ternary complex formation, complete with experimental data from relevant studies and detailed protocols.
The central mechanism of a PROTAC involves inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, in this case exemplified by a molecule containing a PEG5 moiety, connects the target-binding warhead and the E3-recruiting ligand. The length and composition of this linker are critical determinants of the stability and cooperativity of the ternary complex.[1][2] PEG linkers are frequently employed to enhance the solubility and cell permeability of PROTACs.[3][4] The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt a conformation that facilitates favorable protein-protein interactions within the ternary complex.[5]
This guide will delve into four powerful biophysical techniques used to characterize these interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Visualizing the PROTAC Pathway and Experimental Workflows
To better understand the processes discussed, the following diagrams illustrate the PROTAC signaling pathway and the general experimental workflows for the key biophysical methods.
Caption: The PROTAC-induced protein degradation pathway.
Comparative Analysis of Biophysical Methods
The choice of biophysical method depends on the specific parameters to be measured, throughput requirements, and sample availability. Below is a summary of quantitative data obtained from studies on various PROTACs, illustrating the typical outputs of each technique.
| Method | Key Parameters Measured | Advantages | Limitations | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff), Cooperativity (α) | Real-time, label-free kinetic analysis of both binary and ternary complexes.[6][7] | Requires immobilization of one binding partner, which may affect its activity. | Medium |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α) | Gold standard for thermodynamic characterization in solution; no labeling required.[8] | Low throughput, requires large amounts of sample.[7] | Low |
| Fluorescence Polarization (FP) | Binding Affinity (KD), Cooperativity (α) | Homogeneous, solution-based assay suitable for high-throughput screening.[9] | Requires a fluorescently labeled component; may not be suitable for all systems. | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding Affinity (KD), Cooperativity (α), Structural details of the complex | Provides atomic-level structural information and can characterize very weak interactions.[10] | Requires specialized equipment and expertise; can be time-consuming. | Low |
Quantitative Data from PROTAC Studies
The following tables present example data from published studies on different PROTAC systems, showcasing the type of quantitative comparisons that can be made.
Table 1: Surface Plasmon Resonance (SPR) Data for PROTAC Ternary Complexes
| PROTAC System | Binary KD (nM) (PROTAC to E3) | Ternary KD (nM) (PROTAC:Target to E3) | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | 29 | 1.1 | 26 | [5] |
| VHL:AT1:Brd4BD2 | 180 | 11 | 16 | [11] |
| CRBN:dBET1:Brd4BD1 | >50,000 | 19,000 | <1 (Negative) | [9] |
Table 2: Isothermal Titration Calorimetry (ITC) Data for PROTAC Ternary Complexes
| PROTAC System | Binary KD (nM) (PROTAC to E3) | Ternary KD (nM) (PROTAC:Target to E3) | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | 66 | 4.4 | 15 | [5] |
| VHL:MZ1:Brd2BD2 | 66 | 13 | 5.1 | [11] |
| VCB:PROTAC:SMARCA2BD | 120 | 25 | 4.8 | [8] |
Table 3: Fluorescence Polarization (FP) and NMR Data for PROTAC Cooperativity
| PROTAC System | Method | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | FP | 14 | [10] |
| VHL:MZP-55:Brd4BD2 | 19F NMR | 0.5 | [12] |
| VHL:MZP-61:Brd4BD2 | 19F NMR | 0.3 | [12] |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
Caption: A generalized workflow for SPR analysis of ternary complexes.
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ubiquitin ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Fit the resulting sensorgram data to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the binary dissociation constant (KD_binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.
Isothermal Titration Calorimetry (ITC)
Caption: A generalized workflow for ITC analysis of ternary complexes.
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Protocol:
-
Sample Preparation: Dialyze the purified E3 ligase, target protein, and PROTAC into the same buffer to minimize heats of dilution.
-
Binary Titration:
-
Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20 times the concentration of the E3 ligase) into the injection syringe.
-
Perform a series of injections and record the heat changes.
-
Analyze the data using a one-site binding model to determine KD1, ΔH, and stoichiometry (n).
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD_ternary.
Fluorescence Polarization (FP) Competition Assay
Caption: A generalized workflow for FP analysis of ternary complexes.
Objective: To determine the binding affinities and cooperativity through a competition assay.
Protocol:
-
Assay Setup:
-
Use a fluorescently labeled tracer that binds to the E3 ligase (e.g., a fluorescently tagged E3 ligand).
-
In a microplate, combine the E3 ligase and the fluorescent tracer at concentrations that give a stable, high polarization signal.
-
-
Binary Competition:
-
Add increasing concentrations of the unlabeled PROTAC to the E3 ligase/tracer mixture.
-
Measure the decrease in fluorescence polarization as the PROTAC displaces the tracer.
-
Determine the IC50 value for the binary interaction.
-
-
Ternary Competition:
-
Repeat the titration in the presence of a saturating concentration of the target protein.
-
The formation of the ternary complex will influence the displacement of the tracer by the PROTAC.
-
Determine the IC50 value in the presence of the target protein.
-
-
Cooperativity Calculation: The shift in IC50 values between the binary and ternary experiments is used to calculate the cooperativity factor.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for 19F NMR analysis of ternary complexes.
Objective: To determine cooperativity using a fluorine-labeled reporter molecule.
Protocol:
-
Sample Preparation:
-
Use a fluorinated "spy" molecule that is known to bind to the E3 ligase.
-
Prepare a sample containing the E3 ligase and the 19F spy molecule.[10]
-
-
Binary Competition Titration:
-
Acquire a 19F NMR spectrum of the E3 ligase and spy molecule complex.
-
Titrate in the PROTAC and monitor the displacement of the spy molecule by observing changes in the 19F NMR signal.
-
Determine the inhibition constant (Ki) for the binary interaction.[12]
-
-
Ternary Competition Titration:
-
Repeat the titration in the presence of a saturating concentration of the target protein.
-
Determine the Ki for the ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity (α) is calculated from the ratio of the Ki values obtained in the binary and ternary experiments.[10]
By employing these biophysical methods, researchers can gain a comprehensive understanding of the thermodynamics, kinetics, and structural aspects of ternary complex formation, thereby facilitating the rational design and optimization of potent and selective protein degraders utilizing linkers such as this compound.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl-PEG12-Ots | PROTAC Linker | MCE [medchemexpress.cn]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison: Benzyl-PEG5-Ots vs. Benzyl-PEG3-Ots in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker
In the landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, pharmacokinetics, and overall success. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, stability, and in vivo properties of conjugated molecules. This guide provides a detailed head-to-head comparison of two commonly used PEG linkers: Benzyl-PEG5-Ots and Benzyl-PEG3-Ots.
Chemical and Physical Properties
This compound and Benzyl-PEG3-Ots are heterobifunctional linkers featuring a benzyl (Bn) protecting group on one terminus and a tosylate (Ots) leaving group on the other. The key distinction lies in the length of the hydrophilic PEG chain, with five ethylene glycol units in the former and three in the latter. This difference in PEG chain length directly influences several key physicochemical properties.
While direct comparative experimental data for these specific molecules is limited in publicly available literature, we can infer their properties based on the principles of PEGylation and available data for similar compounds.
| Property | This compound | Benzyl-PEG3-Ots | Rationale / Key Differences |
| Molecular Formula | C24H34O8S[1] | C20H26O6S | The additional two ethylene glycol units in this compound account for the difference in the molecular formula. |
| Molecular Weight | 482.59 g/mol [1] | 394.48 g/mol | A direct consequence of the longer PEG chain in the this compound linker. |
| Solubility | Higher | Lower | The longer, more hydrophilic PEG5 chain is expected to impart greater aqueous solubility to the linker and the resulting conjugate compared to the shorter PEG3 chain.[2] |
| Hydrophobicity | Lower | Higher | The increased number of polar ether groups in the PEG5 chain reduces the overall hydrophobicity of the molecule. |
| Hydrodynamic Radius | Larger | Smaller | The longer PEG chain will occupy a larger volume in solution, which can influence the pharmacokinetic properties of the final conjugate. |
| Flexibility | Higher | Lower | The longer PEG chain provides greater conformational flexibility, which can be advantageous for optimizing the spatial orientation of the two ends of a bifunctional molecule like a PROTAC.[2] |
| Storage Conditions | Recommended at -20°C for long-term storage.[1] | Recommended at 0-4°C for short-term and -20°C for long-term storage. | Standard for many reactive chemical reagents to prevent degradation. |
Performance in Bioconjugation and Drug Development
The choice between a PEG3 and a PEG5 linker can have profound effects on the performance of the final therapeutic molecule, be it a PROTAC or an ADC. The optimal linker length is often target-dependent and requires empirical determination.[3][4]
Impact on PROTACs:
In PROTACs, the linker connects a target-binding warhead to an E3 ligase-recruiting ligand. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[5][6]
-
Benzyl-PEG3-Ots (Shorter Linker): A shorter linker may lead to a more rigid and conformationally constrained PROTAC. This can be advantageous if the binding pockets of the target protein and the E3 ligase are in close proximity and a specific orientation is required for optimal ubiquitination. However, a linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.
-
This compound (Longer Linker): A longer, more flexible linker provides a greater reach and more conformational freedom for the PROTAC to engage both the target protein and the E3 ligase. This can be beneficial when the optimal geometry for ternary complex formation is unknown or when the binding sites are further apart. However, an excessively long linker can lead to unproductive binding modes and a decrease in degradation efficiency due to a higher entropic penalty upon binding.[7]
Impact on ADCs:
In ADCs, the linker connects the antibody to the cytotoxic payload. The linker's properties influence the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.
-
Increased Hydrophilicity (Favoring this compound): The longer PEG chain of this compound can help to mitigate the aggregation often associated with hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) while maintaining good biophysical properties.[8] Improved solubility and reduced aggregation can lead to a better safety profile and improved pharmacokinetics.
-
Pharmacokinetics: Longer PEG chains generally increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life. Studies have shown a clear relationship between PEG length and conjugate clearance, with longer PEG chains resulting in slower clearance.[8][9]
Experimental Protocols
While a specific, direct comparative protocol for this compound and Benzyl-PEG3-Ots is not available, the following represents a general workflow for the synthesis of a PROTAC using a Benzyl-PEG-Ots linker. This protocol would be performed in parallel for both linkers to enable a direct comparison.
General Protocol for PROTAC Synthesis via Nucleophilic Substitution:
This protocol describes the conjugation of a warhead containing a nucleophilic handle (e.g., a phenol or amine) to an E3 ligase ligand functionalized with a Benzyl-PEG-Ots linker.
Materials:
-
Warhead with a nucleophilic group (e.g., -OH, -NH2)
-
E3 Ligase Ligand
-
Benzyl-PEG3-Ots or this compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)
-
Reaction vial
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation of E3 Ligase Ligand-Linker Intermediate: In a clean, dry reaction vial, dissolve the E3 ligase ligand (containing a nucleophilic group) in anhydrous DMF. Add a suitable base (e.g., Cs2CO3, 1.5 equivalents) and stir the mixture at room temperature for 15 minutes.
-
Conjugation Reaction: To the activated E3 ligase ligand solution, add a solution of either Benzyl-PEG3-Ots or this compound (1.2 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection of Benzyl Group: The resulting intermediate is then subjected to hydrogenolysis (e.g., using H2 gas and a Palladium catalyst) to remove the benzyl protecting group, revealing a terminal hydroxyl group on the PEG linker.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is then activated, for example, by converting it to a tosylate or mesylate, to make it reactive towards the nucleophilic handle on the warhead.
-
Final Conjugation: The activated E3 ligase-linker construct is then reacted with the warhead molecule under basic conditions to form the final PROTAC.
-
Purification: Purify the crude PROTAC using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using MS and NMR.
Mandatory Visualizations
Diagram 1: Generalized PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the evaluation of newly synthesized PROTAC molecules.
Conclusion and Recommendations
The choice between this compound and Benzyl-PEG3-Ots is a strategic one that should be guided by the specific application and the properties of the molecules to be conjugated.
-
For PROTAC Development: It is highly recommended to synthesize and evaluate PROTACs with a variety of linker lengths, including both PEG3 and PEG5, to empirically determine the optimal linker for a given target and E3 ligase pair. A longer linker like this compound may be a good starting point if there is significant uncertainty about the optimal ternary complex geometry.
-
For ADC Development: this compound is likely to be the more favorable choice, particularly when dealing with hydrophobic payloads. The enhanced hydrophilicity and potential for improved pharmacokinetics offered by the longer PEG chain can lead to a more stable and effective ADC with a better therapeutic window.
Ultimately, the selection of the appropriate linker is a multi-parameter optimization problem. Researchers should consider the trade-offs between solubility, stability, flexibility, and the specific geometric requirements of their biological system to make an informed decision. This guide provides a framework for this decision-making process, empowering scientists to design and develop more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Stability of Benzyl-PEG5-Ots Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, yet achieving optimal in vivo stability remains a critical challenge in their development. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining the pharmacokinetic profile of a PROTAC. This guide provides a comparative evaluation of the in vivo stability of PROTACs containing a Benzyl-PEG5-Ots linker against common alternatives, supported by experimental data and detailed protocols.
The In Vivo Stability Landscape of PROTAC Linkers
The in vivo stability of a PROTAC is a key determinant of its therapeutic efficacy and is largely influenced by the chemical nature of its linker. Flexible linkers, such as those based on polyethylene glycol (PEG), are frequently employed due to their ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[] However, this flexibility can come at the cost of metabolic instability.
PROTACs containing PEG linkers are known to be susceptible to metabolic degradation, primarily through oxidative metabolism by cytochrome P450 enzymes in the liver, leading to O-dealkylation reactions.[2] This can result in a short in vivo half-life and reduced exposure of the active PROTAC. The ether linkages within the PEG chain are often the sites of this metabolic vulnerability.[2]
In contrast, more rigid linker architectures, such as those incorporating alkyl chains or cyclic moieties like piperazine and triazole, can offer improved metabolic stability.[3][4] These rigid linkers can shield the PROTAC from metabolic enzymes and pre-organize it into a more stable conformation.[2] Aromatic linkers can also enhance stability through π-π stacking interactions within the ternary complex.[3]
Comparative Analysis of Linker In Vivo Stability
While specific in vivo pharmacokinetic data for PROTACs containing a this compound linker is not extensively available in the public domain, we can infer its likely stability profile based on studies of other PEG-containing PROTACs and compare it to alternatives. The following table summarizes representative data from the literature, illustrating the impact of linker composition on in vivo stability.
| Linker Type | PROTAC Example | Key In Vivo Stability Findings | Reference |
| PEG-based | BTK Degrader (MT802) | Exhibited poor pharmacokinetic profile in mice. | [5] |
| Alkyl | JQ1-based PROTAC (R1 vs. R2) | Extending the alkyl linker from 4 to 8 methylene units decreased the half-life in human liver microsomes from 135 min to 18.2 min.[] | [] |
| Rigid (Piperazine/Piperidine) | ARV-110 and ARV-471 | Both PROTACs, which entered clinical trials, feature short, rigid linkers with piperidine and piperazine moieties, contributing to their favorable DMPK properties.[7] | [7] |
| Rigid (Triazole) | General Observation | The triazole moiety is metabolically stable and helps to reduce oxidative degradation in vivo.[3] | [3] |
| Rigidified Linker | BTK PROTAC (6e vs. 3e) | Replacing a flexible polyethylene glycol linker in 6e (t½ = 1.3 min in mouse liver microsomes) with a rigid linker containing two pyridine rings in 3e significantly improved metabolic stability (t½ > 145 min).[] | [] |
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of in vivo stability is crucial for the selection and optimization of PROTAC candidates. The following are detailed methodologies for key experiments.
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile (including half-life, clearance, and bioavailability) of a PROTAC following systemic administration.
Materials:
-
Test PROTAC compound
-
Vehicle for administration (e.g., saline, PEG400/ethanol/saline)
-
Male Wistar rats or C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the PROTAC to a cohort of animals via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes at a specified dose.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction:
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing an internal standard (a structurally similar compound) to precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time profile and calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a PROTAC to phase I metabolism by liver enzymes.
Materials:
-
Test PROTAC compound
-
Pooled human, rat, or mouse liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PROTAC solution (final concentration typically 1 µM), liver microsomes, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Conceptual comparison of in vivo stability for different PROTAC linker types.
Conclusion
The in vivo stability of PROTACs is a critical attribute that is heavily influenced by the choice of linker. While this compound and other PEG-based linkers offer flexibility that can be advantageous for ternary complex formation, they are often associated with reduced metabolic stability. For the development of orally bioavailable and efficacious PROTAC therapeutics, alternative linker strategies, such as the incorporation of rigid alkyl or heterocyclic moieties, should be strongly considered. A thorough evaluation of the pharmacokinetic properties through rigorous in vivo and in vitro studies is essential to guide the rational design and optimization of next-generation protein degraders.
References
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Benzyl-PEG5-Ots Against Novel PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. Beyond merely connecting a target-binding warhead and an E3 ligase-recruiting ligand, the linker's physicochemical properties profoundly influence the formation and stability of the ternary complex, cell permeability, and ultimately, the potency and selectivity of the PROTAC. This guide provides an objective comparison of the well-established Benzyl-PEG5-Ots linker against a selection of novel PROTAC linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
Overview of PROTAC Linker Technology
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker's role is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin, marking the POI for proteasomal degradation. The choice of linker impacts several key parameters of a PROTAC's performance.
Comparative Analysis of PROTAC Linkers
This section compares the performance of PROTACs constructed with different linker types. For a standardized comparison, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The data presented is a collation from multiple studies and aims to provide a representative comparison.
Table 1: Quantitative Comparison of BRD4-Targeting PROTACs with Different Linkers
| Linker Type | Representative Linker Structure/Name | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Key Characteristics |
| PEG-Based | This compound derived | VHL | JQ1 | ~10-50 | >90 | HeLa, 22Rv1 | High flexibility, good solubility, well-established.[1][2] |
| Alkyl | Simple alkyl chain | CRBN | OTX015 | <1 | >90 | Burkitt's Lymphoma cells | Hydrophobic, can enhance cell permeability in some cases.[2] |
| Rigid (Piperazine) | Piperazine-containing linker | CRBN | JQ1 | 0.0083 (8.3 pM) | >90 | MV-4-11 (leukemia) | Conformational restriction, can improve ternary complex stability.[1] |
| Clickable (Triazole) | Triazole-containing linker | CRBN/VHL | JQ1 | <500 | Variable | H661 | Modular synthesis, stable, allows for rapid library generation.[1] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary based on the specific PROTAC architecture and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. The following are standard protocols for key experiments in PROTAC development.
Synthesis of PROTACs
Protocol 3.1.1: PROTAC Synthesis via Amide Bond Formation (e.g., with a PEG-based linker)
This protocol describes a typical synthesis of a PROTAC using a PEG-based linker with terminal functional groups for conjugation.
-
Activation of Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid (1 eq.) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2 eq.). Stir the mixture at room temperature for 30 minutes.
-
Coupling to Linker: Add the Benzyl-PEG5-amine linker (1.1 eq.) to the activated E3 ligase ligand solution. Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the E3 ligase-linker conjugate by reverse-phase HPLC.
-
Activation of the Second Terminus: If the other end of the linker has a carboxylic acid, repeat the activation step as described in step 1.
-
Coupling to Target Ligand: Add the target protein ligand containing an amine group (1.1 eq.) to the activated E3 ligase-linker conjugate. Stir at room temperature for 4-12 hours.
-
Final Purification: Purify the final PROTAC product by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol 3.1.2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol outlines the synthesis of a PROTAC using a clickable linker.[][4]
-
Preparation of Components: Synthesize or procure the target ligand functionalized with a terminal alkyne and the E3 ligase ligand functionalized with an azide group.
-
Click Reaction: Dissolve the alkyne-functionalized target ligand (1 eq.) and the azide-functionalized E3 ligase ligand (1.1 eq.) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Catalyst Addition: Add a solution of copper(II) sulfate (0.1 eq.) and a reducing agent such as sodium ascorbate (0.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the triazole-linked PROTAC by LC-MS.
-
Purification: Purify the final PROTAC product using reverse-phase HPLC.[][4]
Evaluation of PROTAC-Mediated Protein Degradation
Protocol 3.2.1: Western Blotting
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[5][6]
Assessment of Ternary Complex Formation
Protocol 3.3.1: NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a live-cell, real-time method to measure the formation of the PROTAC-induced ternary complex.[7][8][9][10]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
-
Cell Plating: Plate the transfected cells in a 96-well assay plate.
-
Compound Treatment: Add the HaloTag® NanoBRET® 618 Ligand to the cells. Then, treat the cells with serial dilutions of the PROTAC.
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[7][8][9][10]
Evaluation of Cell Permeability
Protocol 3.4.1: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption and permeability.[11][12][13][14][15]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay: Add the PROTAC solution to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side. To assess efflux, add the PROTAC to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can be used to determine if the compound is a substrate of efflux transporters.[11][12][13][14][15]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate essential concepts in PROTAC development.
Caption: PROTAC Mechanism of Action.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 11. enamine.net [enamine.net]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl-PEG5-Ots
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Benzyl-PEG5-Ots, a PROTAC linker used in the synthesis of proteolysis-targeting chimeras.
I. Understanding the Compound: Safety and Hazards
Key Safety Considerations:
-
Irritation: Assumed to be a potential skin and eye irritant.
-
Toxicity: While polyethylene glycols are generally considered to have low toxicity, the overall compound's toxicity is not fully characterized.[1][2][3][4] It is prudent to handle it as a potentially hazardous substance.
-
Environmental Impact: Avoid release into the environment. Do not dispose of down the drain, as it may be harmful to aquatic life.
II. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₈S | [5] |
| Molecular Weight | 482.59 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.172 g/cm³ | [5] |
| Storage Temperature | Pure form: -20°C; In solvent: -80°C to -20°C | [5] |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste unless compatibility is confirmed.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
3. Small Spills:
-
In case of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and collect the cleaning materials in the same waste container.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's licensed chemical waste disposal service.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The disposal procedures outlined in this document are based on the available safety information for structurally similar compounds. Always consult your institution's specific safety guidelines and the most current regulatory requirements.
References
Personal protective equipment for handling Benzyl-PEG5-Ots
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Benzyl-PEG5-Ots. Given the compound's tosylate functional group, it should be treated as a reactive and potentially hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Hazards:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure. All handling of this compound, especially of the neat material or concentrated solutions, must be conducted within a certified chemical fume hood[1][4].
| PPE Category | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of vapors or aerosols[4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Tosylates can be skin irritants[2][4]. |
| Eye Protection | Safety goggles or a full-face shield | To protect against splashes and eye irritation[2]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination[1][4]. |
For tasks with a higher risk of splashing or aerosol generation, consider upgrading to a more protective ensemble, such as a chemical splash suit and double gloving[5][6].
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.
Experimental Workflow:
Caption: Workflow for Handling this compound.
Detailed Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat[1][4].
-
Conduct all manipulations of solid this compound and its solutions in a certified chemical fume hood to prevent inhalation[1].
-
Carefully weigh the required amount of the compound using a tared weigh boat or glass vial.
-
Dissolve the compound in a suitable solvent as dictated by the experimental procedure.
-
-
Reaction:
-
Add the this compound solution to the reaction vessel.
-
Monitor the reaction as required.
-
-
Spill Management:
-
In case of a small spill within the fume hood, use an inert absorbent material like vermiculite or sand to contain it[4].
-
Collect the absorbent material and place it in a designated hazardous waste container[4].
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[4].
-
Disposal Plan
Due to its reactive nature, this compound and any contaminated materials should not be disposed of directly[1]. A chemical neutralization step is recommended for residual amounts. All contaminated materials must be disposed of as hazardous waste.
Waste Management Workflow:
Caption: Disposal Workflow for this compound Waste.
Detailed Disposal Protocol:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams[4].
-
Solid Waste: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated hazardous waste container[1][4].
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Chemical Neutralization (for residual liquid waste):
-
The primary method for neutralizing tosylates is through hydrolysis with a strong base, such as sodium hydroxide, which converts it to less hazardous benzyl alcohol and a salt of p-toluenesulfonic acid[1].
-
Protocol:
-
In a fume hood, prepare a 1 M to 2 M solution of sodium hydroxide (NaOH) in a water/ethanol mixture (a 1:1 ratio can be effective)[1].
-
Add the tosylate waste to the reaction vessel.
-
Slowly add the NaOH solution to the waste while stirring.
-
Once the reaction is complete, neutralize the solution by slowly adding an acid like hydrochloric acid until the pH is between 6 and 8[1].
-
This neutralized solution can then be disposed of as aqueous chemical waste according to your institution's guidelines[1].
-
-
-
Final Disposal:
-
Properly label all hazardous waste containers with "Hazardous Waste," the full chemical name, and the date[4].
-
Store the sealed waste containers in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal[4]. Do not pour any of the waste down the drain unless explicitly permitted by your EHS office[1].
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
